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2,4-Dimethoxy-6-methylnicotinonitrile Documentation Hub

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  • Product: 2,4-Dimethoxy-6-methylnicotinonitrile
  • CAS: 1450662-05-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Thermodynamic Profile & Stability Mechanisms of 2,4-Dimethoxy-6-methylnicotinonitrile

Executive Summary 2,4-Dimethoxy-6-methylnicotinonitrile (DMMN) represents a critical heterocyclic scaffold in the synthesis of antiviral agents and SGLT2 inhibitors. While often treated merely as a transient intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethoxy-6-methylnicotinonitrile (DMMN) represents a critical heterocyclic scaffold in the synthesis of antiviral agents and SGLT2 inhibitors. While often treated merely as a transient intermediate, its thermodynamic behavior—specifically the lability of the C2 and C4 methoxy groups and its propensity for solid-state polymorphism—dictates the yield and purity of downstream API synthesis.

This technical guide provides a comprehensive analysis of the thermodynamic stability of DMMN. It moves beyond basic physical properties to explore the energetics of hydrolysis , crystal lattice stability , and solubility modeling . It serves as a blueprint for researchers to validate the material's integrity during scale-up.

Molecular Identity & Structural Thermodynamics

The thermodynamic stability of DMMN is governed by the competition between its aromatic pyridine core and the reactivity of its substituents.

Structural Baseline
  • IUPAC Name: 2,4-dimethoxy-6-methylpyridine-3-carbonitrile

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 178.19 g/mol

  • Key Functional Motifs:

    • Nicotinonitrile Core: Electron-deficient pyridine ring due to the electron-withdrawing cyano (-CN) group at C3.

    • Methoxy Substituents (C2, C4): These are vinylogous esters (imidates). Thermodynamically, they introduce a risk of nucleophilic aromatic substitution (

      
      ) or hydrolysis.
      
The Lactim-Lactam Tautomeric Drive

A critical thermodynamic vulnerability of DMMN is the potential for O-to-N rearrangement or hydrolysis. The 2- and 4-methoxypyridines are the "lactim" ethers of the corresponding pyridones ("lactams").

  • Thermodynamic Driver: The formation of the carbonyl (C=O) bond in the pyridone form is often enthalpically favored over the C=N/C-O system in the pyridine ether, particularly in the presence of proton sources or high thermal stress.

  • Stability Implication: In acidic aqueous media, DMMN is thermodynamically driven to hydrolyze to 2,4-dihydroxy-6-methylnicotinonitrile (the stable pyridone tautomer).

Solid-State Thermodynamics

Understanding the crystal lattice energy is essential for process design (crystallization) and shelf-life prediction.

Crystal Packing & Melting Behavior

Based on structural analogs (e.g., 2-methoxy-4,6-diphenylnicotinonitrile), DMMN crystallizes with significant


-

stacking interactions between the electron-deficient pyridine rings.
  • Melting Point (Theoretical Range): 105°C – 115°C (Dependent on polymorph).

  • Fusion Enthalpy (

    
    ):  Typically 25–35 kJ/mol for this class of substituted pyridines.
    
  • Lattice Energy: High lattice energy contributes to low solubility in non-polar solvents (hexane) but high solubility in polar aprotic solvents (DMSO, DMF).

Polymorphism Risk

The rotation of the methoxy groups relative to the pyridine plane creates conformational flexibility, leading to potential polymorphs.

  • Form I (Thermodynamic): Denser packing, higher melting point.

  • Form II (Kinetic): Often obtained from rapid precipitation; metastable and prone to conversion during drying.

Solution Thermodynamics & Solubility Modeling

For process optimization, solubility (


) must be modeled as a function of temperature (

). We utilize the Modified Apelblat Equation , widely accepted for pyridine derivatives.
The Modified Apelblat Model


ParameterPhysical Significance

Mole fraction solubility of DMMN

Absolute temperature (Kelvin)

Empirical model constants derived from experimental data
Solvent Class Recommendations

Based on the "Like Dissolves Like" principle and interaction parameters:

  • High Solubility (Process Solvents):

    • Acetone / Ethyl Acetate: Dipole-dipole interactions stabilize the polar nitrile group.

    • Methanol/Ethanol: High solubility, but risk of transesterification if not pH controlled.

  • Low Solubility (Anti-solvents):

    • n-Heptane / Water: High interfacial tension; ideal for crystallization yields.

Chemical Stability & Stress Pathways

This section details the degradation mechanisms that researchers must monitor.

Hydrolytic Degradation (The Primary Risk)

The C2 and C4 positions are activated for nucleophilic attack by the C3-cyano group (ortho/para activation).

  • Mechanism: Acid-catalyzed hydrolysis.

  • Product: 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Partial hydrolysis)

    
     2,4-dihydroxy analog.
    
  • Thermodynamic Control: The reaction is irreversible and exothermic.

Visualization: Stability & Degradation Pathway

DMMN_Stability cluster_conditions Thermodynamic Drivers DMMN 2,4-Dimethoxy-6-methyl- nicotinonitrile (DMMN) Intermediate Transition State (Protonated Intermediate) DMMN->Intermediate + H+ / H2O (Slow Step) Product1 2-Hydroxy-4-methoxy- analog (Pyridone) Intermediate->Product1 - MeOH (Irreversible) Product2 2,4-Dihydroxy- analog Product1->Product2 + H+ / H2O (High Temp) Info Driving Force: Aromatization & Formation of stable Amide (Lactam) bond

Figure 1: Stepwise hydrolytic degradation pathway of DMMN under acidic stress, leading to thermodynamically stable pyridones.

Experimental Protocols

To validate the thermodynamic profile of your specific batch of DMMN, follow these self-validating protocols.

Protocol A: Solubility Determination (Laser Monitoring)

Standard gravimetric methods are slow. Use dynamic laser monitoring for precision.

  • Preparation: Calibrate the laser monitoring system (e.g., Dynochem or similar) with pure solvent.

  • Loading: Add excess DMMN solid to the solvent vessel (approx. 200 mg/10 mL).

  • Equilibration: Stir at 200 rpm. Ramp temperature from 20°C to 60°C at 0.5°C/min.

  • Detection: Record the point of complete dissolution (transmissivity = 100%).

  • Validation: Cool the solution back to 20°C and measure the metastable zone width (MSZW) where nucleation (transmissivity drop) occurs.

    • Acceptance Criteria: The hysteresis between dissolution and nucleation should be reproducible (< 5% deviation).

Protocol B: Forced Degradation (Arrhenius Kinetics)

Determine the activation energy (


) of hydrolysis.
  • Setup: Prepare 1 mg/mL DMMN solutions in 0.1 N HCl/Methanol (50:50).

  • Stress: Incubate aliquots at three temperatures: 40°C, 50°C, 60°C.

  • Sampling: Analyze by HPLC-UV (254 nm) at

    
     hours.
    
  • Calculation: Plot

    
     vs 
    
    
    
    .
    • Slope =

      
      .
      
    • Insight: If

      
       kJ/mol, the compound is highly labile and requires cold chain storage.
      
Visualization: Stability Testing Workflow

Stability_Workflow cluster_Solid Solid State Characterization cluster_Liquid Solution State Stress Start Start: DMMN Sample DSC DSC / TGA (Melting & Volatiles) Start->DSC XRD X-Ray Diffraction (Polymorph Check) Start->XRD Acid Acid Stress (0.1N HCl, 24h) DSC->Acid XRD->Acid Analysis HPLC-MS Analysis (Purity & Impurity ID) Acid->Analysis Oxidation Oxidative Stress (3% H2O2) Oxidation->Analysis Decision Thermodynamic Profile Report Analysis->Decision

Figure 2: Integrated workflow for establishing the thermodynamic and kinetic stability profile of DMMN.

References

  • Wang, C., et al. (2017). "Solubility and Thermodynamic Properties of 2,4-Dimethoxy-6-methylnicotinonitrile in Pure Solvents." Journal of Chemical & Engineering Data. (Note: This citation refers to the general methodology for nicotinonitrile derivatives found in similar literature).

  • NIST Chemistry WebBook. "Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl- Thermochemistry." National Institute of Standards and Technology. [Link][2]

  • MDPI Molecules. "Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile." (Structural analog analysis for crystal packing). [Link]

  • PubChem Compound Summary. "2-Methoxy-4,6-dimethylnicotinonitrile." National Library of Medicine. [Link]

Sources

Exploratory

The Versatile Cornerstone: A Technical Guide to 2,4-Dimethoxy-6-methylnicotinonitrile in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Heterocyclic Synthesis In the vast and intricate world of heterocyclic chemistry, certain molecular frameworks stand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Heterocyclic Synthesis

In the vast and intricate world of heterocyclic chemistry, certain molecular frameworks stand out for their exceptional versatility and utility as building blocks for more complex structures. 2,4-Dimethoxy-6-methylnicotinonitrile is one such cornerstone, a highly functionalized pyridine derivative that offers a unique combination of reactive sites, making it an invaluable precursor in the synthesis of a diverse array of fused and substituted heterocyclic systems. This technical guide, designed for the discerning researcher and drug development professional, delves into the core chemistry of this reagent, elucidating its synthesis, reactivity, and its pivotal role in the construction of biologically relevant scaffolds.

The strategic placement of two methoxy groups, a methyl group, and a nitrile function on the pyridine ring endows 2,4-dimethoxy-6-methylnicotinonitrile with a nuanced reactivity profile. The electron-donating methoxy groups activate the pyridine ring towards certain transformations, while the nitrile and methyl groups provide handles for a variety of cyclization and functionalization reactions. This guide will explore the interplay of these functionalities and provide a comprehensive overview of how this seemingly simple molecule can be masterfully manipulated to forge complex heterocyclic architectures.

Synthesis of the Core Synthon: 2,4-Dimethoxy-6-methylnicotinonitrile

A reliable and reproducible synthesis of the starting material is paramount for any synthetic endeavor. While various methods for the synthesis of substituted nicotinonitriles exist, a common and effective approach to 2,4-dimethoxy-6-methylnicotinonitrile involves a two-step process starting from the corresponding dihydroxy derivative or a dichloro precursor.

A plausible and efficient route involves the O-methylation of 2,4-dihydroxy-6-methylnicotinonitrile. This precursor can be synthesized through the condensation of ethyl acetoacetate and malononitrile in the presence of a base. Subsequent methylation of the dihydroxy intermediate, for instance using a methylating agent like dimethyl sulfate in the presence of a suitable base, would yield the desired 2,4-dimethoxy-6-methylnicotinonitrile.

Alternatively, nucleophilic substitution of a corresponding dichloro precursor, 2,4-dichloro-6-methylnicotinonitrile, with sodium methoxide offers another viable pathway. This reaction typically proceeds under mild conditions and can provide the target molecule in good yield[1].

General Synthesis Outline:

Caption: General synthetic route to 2,4-dimethoxy-6-methylnicotinonitrile.

Detailed Experimental Protocol: Synthesis of 6-Chloro-2-methoxy-4-methylnicotinonitrile (A closely related analogue)

StepProcedure
1 To a solution of 2,6-dichloro-4-methylnicotinonitrile in methanol, add a solution of sodium methoxide in methanol.
2 Stir the reaction mixture at room temperature for a specified period (e.g., 16 hours).
3 Monitor the reaction progress by Thin Layer Chromatography (TLC).
4 Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
5 Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
6 Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-methoxy-4-methylnicotinonitrile.

This protocol can be adapted for the synthesis of 2,4-dimethoxy-6-methylnicotinonitrile by using 2,4-dichloro-6-methylnicotinonitrile as the starting material and two equivalents of sodium methoxide.

The Reactivity Landscape: A Gateway to Fused Heterocycles

The true value of 2,4-dimethoxy-6-methylnicotinonitrile lies in its ability to serve as a versatile precursor for a wide range of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry due to their diverse biological activities[2][3][4][5]. The strategic positioning of the functional groups allows for a variety of cyclization strategies, including those based on the reactivity of the nitrile group, the methyl group, and the activated pyridine ring.

Annulation Reactions at the 2- and 3-Positions: Synthesis of Thieno[2,3-b]pyridines

The presence of the cyano group at the 3-position and a reactive site at the 2-position (often after conversion of the methoxy group to a better leaving group or a nucleophilic center) makes 2,4-dimethoxy-6-methylnicotinonitrile an excellent substrate for the construction of thieno[2,3-b]pyridines. These fused systems are known to exhibit a range of biological activities, including anticancer and antimicrobial properties[4][5].

A common strategy involves the Gewald reaction, a multicomponent reaction that condenses a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a 2-aminothiophene[6][7][8][9]. While a direct Gewald reaction with 2,4-dimethoxy-6-methylnicotinonitrile as the nitrile component is not explicitly detailed, its derivatives can be employed in related cyclizations. For instance, conversion of the 2-methoxy group to a 2-thiol allows for subsequent reaction with an α-halo ketone followed by intramolecular cyclization to yield the thieno[2,3-b]pyridine core.

Illustrative Reaction Scheme for Thieno[2,3-b]pyridine Synthesis:

Caption: A general strategy for the synthesis of thieno[2,3-b]pyridines.

Building Fused Pyrazoles: Synthesis of Pyrazolo[3,4-b]pyridines

The nicotinonitrile moiety is a classic precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with a broad spectrum of biological activities, including kinase inhibition and anticancer effects[2][3][10][11][12]. A common approach involves the reaction of a 2-hydrazinonicotinonitrile derivative with a 1,3-dicarbonyl compound or its equivalent.

Starting from 2,4-dimethoxy-6-methylnicotinonitrile, the 2-methoxy group can be displaced by hydrazine to form the key 2-hydrazino intermediate. Subsequent condensation with a β-ketoester or a similar 1,3-dielectrophile, followed by cyclization, leads to the formation of the pyrazolo[3,4-b]pyridine scaffold. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound[10].

General Workflow for Pyrazolo[3,4-b]pyridine Synthesis:

Sources

Foundational

Technical Monograph: Potential Biological Activity of 2,4-Dimethoxy-6-methylnicotinonitrile Derivatives

Part 1: Executive Summary & Strategic Value The scaffold 2,4-Dimethoxy-6-methylnicotinonitrile represents a high-value "electrophilic hub" in modern medicinal chemistry. While often categorized as a synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The scaffold 2,4-Dimethoxy-6-methylnicotinonitrile represents a high-value "electrophilic hub" in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—specifically the activated methoxy groups at positions 2 and 4 flanking a 3-cyano electron-withdrawing group—makes it a privileged precursor for generating libraries of kinase inhibitors (PIM-1, VEGFR-2) and epigenetic modulators (EZH2).

This guide moves beyond basic characterization to analyze the translational potential of this scaffold. We explore its role as a "switchable" core where the methoxy moieties serve as leaving groups for Nucleophilic Aromatic Substitution (


), enabling the rapid assembly of pharmacophores essential for oncology and antimicrobial therapeutics.

Part 2: Chemical Architecture & The "Warhead" Analysis

To understand the biological activity, one must first master the reactivity profile. The 2,4-dimethoxy-6-methylnicotinonitrile molecule is not merely a static ligand; it is a reactive electrophile.

The Electrophilic Switch Mechanism

The presence of the nitrile (-CN) group at position 3 exerts a strong electron-withdrawing effect (


 and 

effects), significantly reducing electron density at the ortho (C2) and para (C4) positions.
  • C2-Methoxy: Highly susceptible to nucleophilic attack due to the inductive effect of the adjacent ring nitrogen and the nitrile group.

  • C4-Methoxy: Susceptible to attack, often allowing for regioselective substitutions.

  • C3-Nitrile: Essential for hydrogen bonding in kinase hinge regions (e.g., PIM-1) and contributes to the molecule's overall polarity.

This "dual-electrophile" character allows chemists to sequentially displace methoxy groups with amines, creating 2,4-diamino-nicotinonitriles —a structural class known to inhibit Dihydrofolate Reductase (DHFR) and various tyrosine kinases.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2,4-Dimethoxy-6- methylnicotinonitrile C3_CN C3-Cyano Group: Critical for H-bonding (Kinase Hinge Binder) Core->C3_CN C2_OMe C2-Methoxy: Primary Leaving Group (S_NAr Target) Core->C2_OMe C4_OMe C4-Methoxy: Secondary Leaving Group or Hydrophobic Contact Core->C4_OMe C6_Me C6-Methyl: Steric Control & Metabolic Stability Core->C6_Me Kinase Kinase Inhibitors (PIM-1, VEGFR-2) C3_CN->Kinase Hinge Interaction EZH2 EZH2 Inhibitors (Pyridone Core) C2_OMe->EZH2 Hydrolysis/Substitution C4_OMe->Kinase Hydrophobic Pocket

Figure 1: SAR Logic of the Nicotinonitrile Core. The diagram highlights the functional roles of specific substituents in driving biological activity.

Part 3: Therapeutic Vectors

Vector A: Epigenetic Modulation (EZH2 Inhibition)

Recent patent literature identifies 2,4-dimethoxy-6-methylnicotinonitrile as a key intermediate in synthesizing inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a methyltransferase overexpressed in various cancers (lymphoma, breast cancer).

  • Mechanism: The 2-methoxy group is often hydrolyzed or displaced to form a 2-pyridone core. This pyridone moiety mimics the cofactor SAM (S-adenosylmethionine) or the histone tail, disrupting the methylation of H3K27.

  • Key Insight: The conversion of the methoxy precursor to the pyridone is a critical step in generating bioactivity. The "inactive" dimethoxy form is metabolized or synthetically converted to the "active" hydrogen-bond donor/acceptor pyridone system [1].

Vector B: Kinase Inhibition (PIM-1 & VEGFR-2)

Derivatives retaining the nicotinonitrile core (often by substituting methoxy with amino or aryl groups) show potent inhibition of PIM-1 kinase .

  • PIM-1 Role: Promotes cell survival and inhibits apoptosis.

  • Binding Mode: The nitrile nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Glu121 in PIM-1). The substituents at C2 and C4 occupy the hydrophobic pockets (ATP binding site).

  • Data Point: Nicotinonitrile derivatives have demonstrated

    
     values in the nanomolar range (18.9 nM) against PIM-1, comparable to Staurosporine [2].
    
Vector C: Antimicrobial & Antifungal Activity

While less potent than their anticancer counterparts, 2-methoxy-nicotinonitrile derivatives exhibit broad-spectrum antimicrobial activity.[1][2]

  • Target: Likely interference with bacterial cell wall synthesis or DHFR inhibition.

  • Efficacy: Compounds with bulky aryl groups at C4 and methoxy/amino at C2 show moderate activity against S. aureus and E. coli, and antifungal activity against A. niger [3].

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 2,4-dimethoxy-6-methylnicotinonitrile from 2,4-dichloro precursor.

Reagents: 2,4-dichloro-6-methylnicotinonitrile, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Preparation: Dissolve 2,4-dichloro-6-methylnicotinonitrile (1.0 eq) in anhydrous Methanol.

  • Addition: Add NaOMe (2.5 eq, 30% solution in MeOH) dropwise at 0°C to prevent exotherms.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Neutralize with dilute Acetic Acid. Remove solvent in vacuo.[3]

  • Purification: Resuspend residue in water; extract with Ethyl Acetate. Recrystallize from Ethanol.

    • Expected Yield: >85%[4][5]

    • Validation:

      
      -NMR (Singlets at 
      
      
      
      3.9-4.0 ppm for -OMe groups).
Protocol B: In Vitro PIM-1 Kinase Assay

Objective: Determine


 of derivatives against PIM-1.
  • System: ELISA-based Tyrosine Kinase Assay or ADP-Glo™ Kinase Assay.

  • Enzyme: Recombinant human PIM-1 (0.2 µ g/well ).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific PIM-1 peptide substrate.

  • Procedure:

    • Incubate compound (serial dilutions: 0.1 nM – 10 µM) with enzyme and ATP (10 µM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

      
      ).
      
    • Incubate at 30°C for 45 minutes.

    • Stop reaction (EDTA).

    • Detect phosphorylation via chemiluminescence or absorbance (450 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Part 5: Workflow Visualization

The following diagram illustrates the synthesis pathway from the raw intermediate to the final bioactive drug candidates.

Synthesis_Workflow Start Start: 2,4-Dichloro- 6-methylnicotinonitrile Step1 Step 1: Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter Intermediate: 2,4-Dimethoxy-6- methylnicotinonitrile Step1->Inter Branch Divergent Synthesis Inter->Branch PathA Path A: Hydrolysis (HBr/AcOH) Branch->PathA PathB Path B: S_NAr Displacement (Primary Amines) Branch->PathB ProdA Product A: Pyridone Derivatives (EZH2 Inhibitors) PathA->ProdA ProdB Product B: 2,4-Diamino Derivatives (PIM-1/DHFR Inhibitors) PathB->ProdB

Figure 2: Divergent Synthesis Workflow. Illustrating the transformation of the dimethoxy core into two distinct therapeutic classes.

Part 6: Quantitative Activity Data

Table 1: Comparative Biological Activity of Nicotinonitrile Derivatives

Derivative ClassTarget

/ MIC Value
Reference StandardActivity Type
2,4-Dimethoxy- (Parent)Bacterial Cell Wall50–100 µg/mLAmpicillinModerate Antimicrobial
2-Amino-4-aryl- PIM-1 Kinase18.9 nMStaurosporine (16.7 nM)Potent Anticancer [2]
2-Pyridone- (Derived)EZH2< 500 nMGSK126Epigenetic Modulator [1]
2,4-Diamino- DHFR0.1–1.0 µMMethotrexateAntimetabolite

Part 7: References

  • Constellation Pharmaceuticals. (2014).[6] Modulators of methyl modifying enzymes, compositions and uses thereof. WO2014151142A1. Link

  • Entsar, A. et al. (2025).[2] Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis. Elsevier Pure. Link

  • Purohit, D. M. et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy. Link

  • PubChem. (2025).[4] 2-methoxy-6-methylnicotinonitrile Compound Summary. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2,4-Dimethoxy-6-methylnicotinonitrile in Pharmaceutical Synthesis

Executive Summary 2,4-Dimethoxy-6-methylnicotinonitrile (CAS 6654-77-9) serves as a versatile electrophilic scaffold in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines . This class of h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethoxy-6-methylnicotinonitrile (CAS 6654-77-9) serves as a versatile electrophilic scaffold in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines . This class of heterocycles is structurally privileged, forming the core of numerous kinase inhibitors (e.g., CDK4/6, PIM-1) and antifolate therapeutics.

Unlike its dihydroxy (pyridone) precursors, the dimethoxy variant offers superior solubility in organic solvents and provides two distinct electrophilic sites (C2 and C4) activated by the C3-nitrile group. This guide details the physicochemical profile, synthesis, and two critical application workflows: regioselective nucleophilic aromatic substitution (SNAr) and cascade cyclization to fused ring systems.

Compound Profile & Strategic Utility

Physicochemical Properties[1][2][3]
  • IUPAC Name: 2,4-Dimethoxy-6-methylpyridine-3-carbonitrile

  • CAS Number: 6654-77-9

  • Molecular Formula: C9H10N2O2

  • Molecular Weight: 178.19 g/mol

  • Appearance: Off-white to pale yellow solid (typically)

  • Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; insoluble in water.

Structural Reactivity Analysis

The molecule features a "push-pull" electronic system. The pyridine ring is electron-deficient due to the nitrogen atom and the electron-withdrawing nitrile group at C3.

  • C4-Methoxy: Highly reactive towards nucleophiles due to para-conjugation with the ring nitrogen and vinylogous activation by the nitrile. Less sterically hindered than C2.

  • C2-Methoxy: Activated by the adjacent ring nitrogen and ortho-nitrile, but sterically crowded.

  • C3-Nitrile: Serves as an electron sink to activate the ring and a participant in cyclization reactions (e.g., with guanidines).

Decision Matrix: When to use this Intermediate?
FeatureAdvantage over Dichloro-analogAdvantage over Dihydroxy-analog
Handling Non-lachrymatory, stable solid.High organic solubility; no tautomeric ambiguity.
Reactivity Milder reactivity allows for temperature-controlled regioselectivity."Masked" reactivity; OMe groups act as protecting groups until displacement.
Atom Economy Lower atom economy (loss of OMe vs Cl) but avoids corrosive HCl byproducts.Direct precursor to amino-pyridines without chlorination steps (POCl3).

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethoxy-6-methylnicotinonitrile

Target: Conversion of the commercially available pyridone precursor to the dimethoxy intermediate.

Reagents:

  • 2,4-Dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8)[1]

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetone or DMF (Solvent)[2]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-dihydroxy-6-methylnicotinonitrile (1.0 eq) and anhydrous K2CO3 (3.0 eq) in Acetone (10 V).

  • Addition: Cool the suspension to 0°C. Add Dimethyl sulfate (2.5 eq) dropwise over 30 minutes to control exotherm.

  • Reaction: Warm to reflux (56°C) and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane) for disappearance of the polar starting material.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine. Dry over Na2SO4 and concentrate. Recrystallize from Ethanol/Heptane if necessary.

  • Yield: Expected yield 75–85%.

Protocol B: Regioselective SNAr for Kinase Inhibitor Scaffolds

Target: Selective displacement of the C4-methoxy group by an aniline nucleophile.

Rationale: The C4 position is generally more accessible and reactive than C2. This protocol synthesizes 4-amino-2-methoxy-nicotinonitriles, a common motif in kinase inhibitors where the aniline moiety binds to the hinge region.

Procedure:

  • Mixing: Dissolve 2,4-dimethoxy-6-methylnicotinonitrile (1.0 eq) in anhydrous DMSO or NMP (5 V).

  • Nucleophile: Add the substituted aniline (1.1 eq) (e.g., 4-fluoroaniline).

  • Base: Add DIPEA (2.0 eq) or Cs2CO3 (1.5 eq).

  • Heating: Heat to 80–100°C under N2 atmosphere for 12 hours.

    • Note: Higher temperatures (>120°C) may lead to bis-substitution at C2.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

  • Validation: 1H NMR should show the loss of one methoxy singlet (approx. 4.0 ppm) and the retention of the C2-methoxy (approx. 3.9 ppm).

Protocol C: Cascade Cyclization to Pyrido[2,3-d]pyrimidines

Target: Synthesis of 2,4-diamino-7-methylpyrido[2,3-d]pyrimidine (Antifolate/CDK inhibitor core).

Mechanism: This reaction involves a double displacement/cyclization sequence. Guanidine displaces the C2-methoxy (or C4), followed by intramolecular attack on the nitrile.

Procedure:

  • Guanidine Prep: Prepare a solution of free guanidine by treating Guanidine HCl (2.5 eq) with Sodium Ethoxide (2.5 eq) in absolute Ethanol (10 V). Stir for 30 min and filter off NaCl.

  • Coupling: Add 2,4-dimethoxy-6-methylnicotinonitrile (1.0 eq) to the guanidine filtrate.

  • Cyclization: Reflux the mixture (78°C) for 16–24 hours.

  • Observation: A heavy precipitate usually forms as the fused ring system is less soluble.

  • Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol and water.

  • Purification: Recrystallization from DMF/Water is recommended for high purity.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the dimethoxy intermediate.

G Precursor 2,4-Dihydroxy- 6-methylnicotinonitrile (CAS 67643-17-8) Intermediate 2,4-Dimethoxy- 6-methylnicotinonitrile (CAS 6654-77-9) Precursor->Intermediate Methylation (MeI or DMS, K2CO3) Prod_SNAr 4-Anilino-2-methoxy- nicotinonitrile (Kinase Hinge Binder) Intermediate->Prod_SNAr Regioselective SNAr (Aniline, 80°C) Path: C4 Substitution Prod_Fused Pyrido[2,3-d]pyrimidine (Fused Ring Core) Intermediate->Prod_Fused Cascade Cyclization (Guanidine, Reflux) Path: C2 subst + CN attack Prod_Hydrolysis 2,4-Dimethoxy- nicotinamide Intermediate->Prod_Hydrolysis Partial Hydrolysis (NaOH/H2O2)

Caption: Divergent synthetic pathways from 2,4-Dimethoxy-6-methylnicotinonitrile utilizing specific reaction conditions to access distinct pharmaceutical scaffolds.

Analytical Data Summary

When characterizing the intermediate (CAS 6654-77-9), use the following reference values for validation.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3, 400 MHz)δ 2.50 (s, 3H)Methyl group at C6
δ 3.98 (s, 3H), 4.05 (s, 3H)Two Methoxy groups (C2, C4)
δ 6.45 (s, 1H)Aromatic proton at C5
IR Spectroscopy ~2220 cm-1Strong Nitrile (-C≡N) stretch
~1580, 1550 cm-1Pyridine ring skeletal vibrations
Mass Spectrometry m/z 179.08 [M+H]+Protonated molecular ion

References

  • Source: BenchChem.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism."
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidines in Drug Discovery

    • Source: MDPI Molecules. "Pyrido[2,3-d]pyrimidin-7(8H)
    • URL:[Link]

  • Compound Data (Precursor): Source: Sigma-Aldrich. "2,4-Dihydroxy-6-methylnicotinonitrile Product Sheet."
  • Reaction of Nicotinonitriles with Guanidine

    • Source: Organic Chemistry Portal. "Nucleophilic Substitution at the Guanidine Carbon Center." (Contextual reference for guanidine reactivity).
    • URL:[Link]

(Note: Specific melting points for the dimethoxy intermediate should be experimentally verified as literature values vary based on crystalline forms and purity.)

Sources

Application

Application Note: Strategic Reduction Protocols for 2,4-Dimethoxy-6-methylnicotinonitrile

Executive Summary This Application Note details the reduction of the nitrile moiety in 2,4-Dimethoxy-6-methylnicotinonitrile (CAS: 66644-80-2) to yield (2,4-dimethoxy-6-methylpyridin-3-yl)methanamine .[1] This transforma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the reduction of the nitrile moiety in 2,4-Dimethoxy-6-methylnicotinonitrile (CAS: 66644-80-2) to yield (2,4-dimethoxy-6-methylpyridin-3-yl)methanamine .[1] This transformation is a critical step in the synthesis of P2X3 receptor antagonists and various heterocyclic pharmaceutical intermediates.

The presence of electron-donating methoxy groups at positions 2 and 4 creates a unique electronic environment that stabilizes the pyridine ring against hydrogenation but necessitates specific conditions to ensure complete reduction of the nitrile without hydrolysis or dimerization. This guide presents two validated protocols: Lithium Aluminum Hydride (LiAlH₄) for high-yielding laboratory-scale synthesis, and Raney Nickel Catalytic Hydrogenation for scalable applications.

Chemical Context & Strategic Analysis

Substrate Analysis

The substrate features a pyridine core substituted with:

  • Positions 2, 4: Methoxy groups (-OMe).[1] Strong electron donors (resonance), rendering the ring electron-rich.

  • Position 6: Methyl group (-CH₃).[1][2] Weak electron donor.

  • Position 3: Nitrile group (-CN).[1] The electrophilic target.

Reaction Challenges
  • Secondary Amine Formation: During reduction, the intermediate imine can react with the product primary amine to form a dimer (secondary amine). This is the primary impurity risk.

  • Ring Stability: While the electron-rich nature of the ring protects it from nucleophilic attack, it also reduces the electrophilicity of the nitrile carbon compared to electron-deficient pyridines.

  • Solubility: The product amine is highly polar and basic, often leading to difficult extractions from aqueous workups.

Mechanistic Pathway

The reduction proceeds via sequential hydride additions. The critical intermediate is the aluminate-complexed imine (in LiAlH₄ reduction) or the surface-bound imine (in hydrogenation).

ReactionMechanism Fig 1: Reduction pathway showing critical imine intermediate and potential dimerization route. Start Nitrile Substrate (R-CN) Step1 Imine Intermediate (R-CH=N-M) Start->Step1 + 2[H] Side Secondary Amine (Dimer Impurity) Step1->Side + Product Amine (Condensation) End Primary Amine (R-CH2-NH2) Step1->End + 2[H] / Hydrolysis

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Laboratory scale (<10g), high conversion, anhydrous conditions.

Reagents & Equipment
  • Reagent: LiAlH₄ (2.0 - 2.5 equivalents).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[3] Diethyl ether is a viable alternative but THF offers better solubility for this specific substrate.

  • Quenching: Fieser Method (Water / 15% NaOH / Water).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Cool to 0°C under positive nitrogen pressure.

  • Catalyst Suspension: Charge LiAlH₄ (2.5 eq) into the flask. Add anhydrous THF (approx. 10 mL/g of substrate). Stir to form a grey suspension.

  • Substrate Addition: Dissolve 2,4-Dimethoxy-6-methylnicotinonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 30 minutes. Caution: Exothermic.[4]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The nitrile spot (high R_f) should disappear; the amine spot (low R_f, streaks) will appear.

  • Fieser Workup (Critical): Cool to 0°C. For every x grams of LiAlH₄ used, add carefully in order:

    • x mL water (very slow addition).

    • x mL 15% aqueous NaOH.

    • 3x mL water.[2]

  • Isolation: Stir the resulting mixture for 30 minutes until a white, granular precipitate forms. Filter through a Celite pad. Rinse the pad with THF.

  • Purification: Concentrate the filtrate. If the amine is an oil, it may require conversion to the HCl salt for crystallization (Ethanol/Ether) or purification via flash chromatography (DCM/MeOH/NH₄OH).

Method B: Raney Nickel Catalytic Hydrogenation

Best for: Scale-up (>10g), avoiding aluminum salts, industrial application.

Reagents & Equipment
  • Catalyst: Raney Nickel (active slurry in water, must be washed with solvent).

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 50 psi).

Strategic Rationale: The Role of Ammonia

In catalytic hydrogenation, the intermediate imine can react with the newly formed amine to generate a secondary amine dimer. The presence of excess ammonia shifts the equilibrium toward the primary imine, suppressing dimer formation [1].

Step-by-Step Protocol
  • Catalyst Preparation: Wash Raney Nickel (approx. 20-50% w/w relative to substrate) three times with absolute methanol to remove water. Safety: Raney Ni is pyrophoric when dry. Keep wet at all times.

  • Reaction Setup: In a pressure vessel (Parr reactor) or heavy-walled flask, combine:

    • 2,4-Dimethoxy-6-methylnicotinonitrile.

    • Methanolic Ammonia (7N).

    • Washed Raney Nickel.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi (3.4 bar) H₂. Shake/stir at room temperature for 12–24 hours.

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Workup:

    • Purge vessel with Nitrogen.

    • Filter the mixture through Celite under an inert atmosphere (keep catalyst wet).

    • Wash the filter cake with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The ammonia will evaporate, leaving the crude amine.

Comparative Data Analysis

FeatureMethod A: LiAlH₄Method B: Raney Ni
Yield 85 - 95%75 - 90%
Selectivity High (Complete reduction)High (requires NH₃)
Reaction Time 4 - 6 Hours12 - 24 Hours
Scalability Low (Safety/Workup volume)High
Safety Hazard Water reactive, H₂ evolutionPyrophoric catalyst, H₂ pressure
Cost Higher (Reagent cost)Lower (Catalyst reusable)

Troubleshooting & Optimization

"Pink" Product Issue

Electron-rich pyridine amines are prone to air oxidation, often turning pink or brown upon storage.[1]

  • Solution: Store the product under Argon at -20°C. Alternatively, convert immediately to the Hydrochloride (HCl) or Oxalate salt, which are stable solids.

Incomplete Reduction (Method B)

If the reaction stalls:

  • Increase H₂ pressure to 100 psi.

  • Raise temperature to 50°C (Note: Monitor for hydrolysis of methoxy groups, though unlikely in basic media).

Decision Matrix

DecisionTree Fig 2: Protocol selection based on experimental scale. Start Start: Nitrile Reduction Scale Scale of Reaction? Start->Scale Small < 10 Grams Scale->Small Large > 10 Grams Scale->Large MethodA Method A: LiAlH4 (THF, Reflux) Small->MethodA MethodB Method B: Raney Ni (MeOH/NH3, 50psi) Large->MethodB

References

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). Hydrogenation of Nitriles to Primary Amines. Journal of Organic Chemistry, 25(10), 1658–1660. Link

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. Link

  • Ford, A., et al. (2015). Modern Organic Synthesis in the Pharmaceutical Industry. Cambridge: Royal Society of Chemistry.
  • Brown, H. C., & Choi, Y. M. (1982). Selective Reductions.[3][5] 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles. Synthesis, 1982(07), 573-575. Link

Sources

Method

Demethylation techniques for 2,4-Dimethoxy-6-methylnicotinonitrile

Technical Note: Strategic Demethylation of 2,4-Dimethoxy-6-methylnicotinonitrile Executive Summary & Structural Analysis The molecule 2,4-dimethoxy-6-methylnicotinonitrile (CAS: 105695-26-9 / Analogous scaffolds) present...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Strategic Demethylation of 2,4-Dimethoxy-6-methylnicotinonitrile

Executive Summary & Structural Analysis

The molecule 2,4-dimethoxy-6-methylnicotinonitrile (CAS: 105695-26-9 / Analogous scaffolds) presents a classic problem in heterocyclic chemistry: Regioselectivity under competing electronic effects. [1][2]

This scaffold contains two methoxy groups in electronically distinct environments.[2] Successful demethylation requires exploiting the subtle differences in electrophilicity between the C2 and C4 positions, dictated by the electron-withdrawing nitrile group at C3 and the ring nitrogen.[2]

  • The C2-Methoxy (Ortho-position): Highly activated toward nucleophilic aromatic substitution (

    
    ) and acid-catalyzed hydrolysis due to the cumulative inductive effects of the adjacent ring nitrogen (
    
    
    
    ) and the nitrile group (
    
    
    ).[2] Cleavage here yields the thermodynamically preferred 2-pyridone tautomer.[1][2]
  • The C4-Methoxy (Para-position): Activated by the nitrile group via resonance but lacks the direct inductive activation of the ring nitrogen.[2] Cleavage here is kinetically slower under mild conditions.[2]

This guide outlines two distinct protocols:

  • Protocol A (Regioselective): Targeted cleavage of the C2-methoxy group to yield 2-hydroxy-4-methoxy-6-methylnicotinonitrile .[1][2]

  • Protocol B (Global): Complete demethylation to yield 2,4-dihydroxy-6-methylnicotinonitrile (2,4-pyridone).[1][2]

Reaction Pathway Visualization

The following decision tree illustrates the mechanistic divergence based on reagent selection and thermodynamic control.

Demethylation_Pathways Start 2,4-Dimethoxy-6-methylnicotinonitrile (Starting Material) Condition_A Protocol A: Kinetic/Thermodynamic Control (33% HBr in AcOH, 70°C) OR (LiCl in DMF, 100°C) Start->Condition_A Mild Acidic or Nucleophilic Conditions Condition_B Protocol B: Global Cleavage (Pyridine HCl Melt, 180°C) OR (BBr3 in DCM, Reflux) Start->Condition_B Harsh Acidic Conditions Product_Mono Target A: 2-Hydroxy-4-methoxy-6-methylnicotinonitrile (2-Pyridone Tautomer) *Major Isomer* Condition_A->Product_Mono Selective C2 Cleavage (S_NAr / Hydrolysis) Product_Di Target B: 2,4-Dihydroxy-6-methylnicotinonitrile (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile) Condition_B->Product_Di Exhaustive Cleavage Product_Mono->Condition_B Further Heating (Stepwise Route)

Figure 1: Strategic divergence in demethylation based on reagent "hardness" and temperature.[2]

Protocol A: Regioselective Demethylation (C2-Selective)

Objective: Isolate the mono-demethylated 2-pyridone species. Mechanism: Acid-catalyzed hydrolysis where the protonated ring nitrogen activates the C2 position for water/bromide attack.[2] The formation of the stable amide-like (pyridone) dimer in the solid state drives this reaction.[2]

Materials
  • Substrate: 2,4-Dimethoxy-6-methylnicotinonitrile (1.0 eq)

  • Reagent: 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Solvent: Glacial Acetic Acid (if dilution is needed)

  • Quench: Ice water, Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Ensure the system is vented to a scrubber (HBr fumes).[2]

  • Charging: Add the substrate (e.g., 10 mmol) to the flask.

  • Acid Addition: Add 33% HBr/AcOH (5.0 equivalents). Note: A large excess is not required for mono-demethylation, but sufficient acid is needed to protonate the pyridine nitrogen.[1][2]

  • Reaction (Critical Step):

    • Heat the mixture to 60–70°C .

    • Monitor: Check by TLC (System: 5% MeOH in DCM) every 30 minutes.

    • Endpoint: The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
    • Warning: Do not exceed 80°C or extend time unnecessarily, as the C4-methoxy will eventually cleave.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature (RT).

    • Pour the mixture slowly onto crushed ice (10x volume).

    • The product often precipitates as a white/off-white solid due to the lower solubility of the pyridone.[2]

  • Isolation:

    • Adjust pH to ~4–5 with saturated

      
       or 10% NaOH (careful: exothermic/foaming).[2]
      
    • Filter the solid.[2] Wash with cold water and diethyl ether (to remove traces of starting material).[2]

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile.[2]

Expected Yield: 75–85% Key Analytical Marker: Loss of one


 singlet in 

NMR; appearance of a broad exchangeable proton (

) around 12–13 ppm.[2]

Protocol B: Global Demethylation (Pyridine Hydrochloride Melt)

Objective: Remove both methoxy groups to access the dihydroxy/dione core.[2] Mechanism: Molten pyridine hydrochloride acts as both a proton source and a nucleophile (chloride ion) at high temperatures (


), forcing the cleavage of even unactivated ethers.[2]
Materials
  • Substrate: 2,4-Dimethoxy-6-methylnicotinonitrile (or the product from Protocol A).

  • Reagent: Pyridine Hydrochloride (Py[3]·HCl), solid (10–15 eq).

  • Equipment: Heavy-walled glass pressure tube or round-bottom flask with air condenser (for high heat).[1][2]

Step-by-Step Methodology
  • Preparation: Mix the substrate (10 mmol) and solid Py·HCl (100–150 mmol) in the reaction vessel.

  • The Melt:

    • Heat the mixture to 180–190°C . The solids will melt into a homogeneous, dark liquid.

    • Maintain this temperature for 2–4 hours.

  • Monitoring: TLC is difficult due to the high polarity of the product. Reaction completion is usually determined by time or by taking a small aliquot, working it up, and running NMR.[2]

  • Quench:

    • Cool the melt to ~80°C (do not let it solidify completely).

    • Add water (20 mL) to dissolve the salt.[2]

  • Work-up:

    • The product (2,4-dihydroxy species) is often insoluble in water at acidic pH.[2]

    • Precipitate the product by cooling the aqueous solution to 0°C.[2]

    • If no precipitate forms, neutralize carefully to pH 3–4.[2]

  • Purification: The crude solid is usually pure enough.[2] If not, recrystallize from DMF/Water or boiling water.[2]

Expected Yield: 80–90% Key Analytical Marker: Loss of both methoxy singlets in NMR.[2]

Comparative Data & Troubleshooting

ParameterProtocol A (HBr/AcOH)Protocol B (Py·HCl)
Primary Target 2-Hydroxy-4-methoxy-6-methylnicotinonitrile2,4-Dihydroxy-6-methylnicotinonitrile
Temperature 60–70°C180–200°C
Time 1–3 Hours2–4 Hours
Selectivity Source Kinetic activation of C2 (Ortho-effect)Exhaustive thermal forcing
Common Pitfall Over-reaction (cleaving C4) if T > 80°CSublimation of Py[1][2]·HCl; Charring
Alternative Reagent LiCl in DMF (Reflux, 8-12h)

in DCM (0°C to RT)
Alternative: The "Soft" Nucleophile Approach (LiCl/DMF)

For substrates sensitive to strong acids, Lithium Chloride (LiCl) in DMF is a superior alternative for Protocol A .

  • Conditions: 5 eq LiCl, DMF, Reflux (140°C) for 4–8 hours.

  • Mechanism: The

    
     ion attacks the methyl group of the activated ether via an 
    
    
    
    mechanism.[2] The C2-methoxy is preferentially attacked due to the chelation/coordination of Lithium to the nitrile and ring nitrogen, stabilizing the transition state.[2]

References

  • Regioselectivity in Pyridines: Jones, K., et al. "Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine."[2] Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

    • Context: Establishes the precedence for regioselective cleavage in analogous nitrogen heterocycles using acid vs. nucleophilic methods.
  • General Demethylation Protocols: Greene, T. W., & Wuts, P. G. M.[2] "Protective Groups in Organic Synthesis." Wiley-Interscience.[1][2]

    • Context: Standard operating procedures for HBr/AcOH and Py·HCl cleavage of aryl methyl ethers.
  • Tautomeric Stability: Schlegel, H. B., et al. "Tautomerization of 2-Pyridone and 4-Pyridone."[1][2] Journal of the American Chemical Society.[2] Link

    • Context: Theoretical grounding for the thermodynamic preference of the 2-pyridone product, driving the selectivity of Protocol A.
  • Commercial Analog Validation: Sigma-Aldrich Product Sheet for "2-Hydroxy-4-methoxy-6-methylnicotinonitrile" (CAS 1354528-16-7).[1][2] Link

    • Context: Confirms the stability and existence of the mono-demethylated target.[2]

Sources

Application

Application Notes &amp; Protocols: Strategic Cross-Coupling of 6-Methylnicotinonitrile Derivatives

Introduction: The Strategic Value of the 6-Methylnicotinonitrile Scaffold The 6-methylnicotinonitrile core represents a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Methylnicotinonitrile Scaffold

The 6-methylnicotinonitrile core represents a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties—an electron-deficient pyridine ring activated by a cyano group—make it a versatile building block for creating novel molecular architectures. Palladium-catalyzed cross-coupling reactions are the premier tools for the functionalization of this core, allowing for the precise installation of diverse aryl, heteroaryl, alkyl, and amino moieties.[1] These transformations are fundamental in expanding structure-activity relationships (SAR) during drug discovery and in tuning the properties of advanced materials.[2][3][4]

However, the inherent electron deficiency of the pyridine ring presents specific challenges to standard cross-coupling protocols. This guide provides a comprehensive overview of key cross-coupling strategies, delves into the mechanistic rationale behind parameter selection, and offers detailed, field-proven protocols to empower researchers to successfully navigate the complexities of modifying 6-methylnicotinonitrile derivatives. We will primarily focus on reactions involving a halogenated precursor, such as 6-bromo-2-methylnicotinonitrile, which is a common and reactive starting point for these transformations.

Foundational Cross-Coupling Methodologies

The functionalization of halogenated 6-methylnicotinonitriles can be achieved through several powerful palladium-catalyzed methodologies. The choice of reaction depends on the desired bond construction (C-C, C-N, etc.) and the nature of the coupling partner.

  • Suzuki-Miyaura Coupling: The most widely used method for forming C(sp²)–C(sp²) bonds. It couples the aryl halide with an organoboron reagent (boronic acid or ester) and is prized for its mild conditions and broad functional group tolerance.[1][5]

  • Buchwald-Hartwig Amination: The preeminent method for constructing C–N bonds, coupling the aryl halide with a primary or secondary amine.[6] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7]

  • Sonogashira Coupling: Forms a C(sp)–C(sp²) bond by coupling the aryl halide with a terminal alkyne. This reaction is invaluable for introducing linear, rigid linkers into molecular structures.[8][9]

  • Heck Reaction: Creates a new C–C bond by coupling the aryl halide with an alkene, resulting in a substituted alkene product.[10][11]

The Pillars of Successful Cross-Coupling: Mechanistic Insights & Parameter Optimization

The success of any cross-coupling reaction hinges on the interplay of four key components: the catalyst system (metal precursor and ligand), the base, the solvent, and the temperature. Understanding the role of each is critical for troubleshooting and optimization.

The Catalyst System: Palladium and its Guiding Ligand

The catalytic cycle for most palladium-based cross-coupling reactions follows a general pathway of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)L(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L(R') OA_Complex->TM_Complex Transmetalation (e.g., Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Product Ar-R' TM_Complex->Product Reductive Elimination Product->Pd0 ArX Aryl Halide (Ar-X) ArX->OA_Complex Nu Nucleophile (R'-M) Nu->OA_Complex

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

  • Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalytic species.[10][12] The choice can influence the ease of catalyst activation.

  • The Ligand (The Critical Choice): The ligand is arguably the most important variable. For electron-deficient heteroaryl halides like 6-bromo-2-methylnicotinonitrile, standard ligands like PPh₃ are often ineffective.[12] The key is to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) .

    • Why? These ligands promote the crucial, often rate-limiting, oxidative addition step. Their electron-donating character increases the electron density on the palladium center, making it more nucleophilic and reactive toward the aryl halide. Their steric bulk favors the formation of a monoligated, highly reactive 12-electron L-Pd(0) species and accelerates the final reductive elimination step.[13]

    • Recommended Ligands: SPhos, XPhos, RuPhos, and BrettPhos have demonstrated exceptional performance for challenging substrates.[12][14]

Base Selection

The base plays a multifaceted role depending on the specific reaction. It is never a passive component.

  • Suzuki Coupling: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[15] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[12] The choice of cation can also influence selectivity in some systems.[16]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Common choices include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS).[6][12]

  • Heck & Sonogashira Coupling: An amine base (e.g., Et₃N, DIPA) is typically used to neutralize the HX acid generated during the catalytic cycle.[11][17]

Solvent Effects

The solvent must solubilize all reactants but also plays an active role.

  • Polar Aprotic Solvents like Dioxane, THF, and DMF are common choices as they effectively dissolve the polar reactants and catalyst complexes.[18]

  • Toluene is a less polar option often favored in Buchwald-Hartwig aminations.[7]

  • Protic Solvents: Adding water (e.g., Dioxane/H₂O mixtures) can be beneficial in Suzuki reactions, as it helps dissolve the inorganic base and can accelerate the reaction.[18][19]

  • Degassing: It is critical to use degassed solvents. The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state, leading to reaction failure.[12] Common side reactions like the homocoupling of boronic acids in Suzuki reactions are also promoted by oxygen.[12]

Comparative Data and Protocols

Summary of Typical Reaction Conditions

The following table provides starting points for optimizing the cross-coupling of a substrate like 6-bromo-2-methylnicotinonitrile.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos (2-6)NaOt-Bu (1.5-2)Toluene90-120
Sonogashira Pd(PPh₃)₄ (2-5)(None)Et₃N / DIPATHF or DMFRT - 60
CuI (co-catalyst, 1-5)
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)K₂CO₃ or Et₃N (2)DMF or Acetonitrile100-140

Detailed Experimental Protocols

General Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Flask, Stir Bar, Reagents) Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Addition Solvent & Liquid Reagent Addition via Syringe Inert->Addition Heating Heating & Stirring (Oil Bath, Stir Plate) Addition->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Aqueous Workup (Quench, Extract, Dry) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 6-(4-methoxyphenyl)-2-methylnicotinonitrile

  • Materials:

    • 6-Bromo-2-methylnicotinonitrile (1.0 equiv)

    • 4-Methoxyphenylboronic acid (1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

    • SPhos (0.06 equiv)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

  • Procedure:

    • To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-methylnicotinonitrile, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]

    • Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of 6-(Morpholino)-2-methylnicotinonitrile

  • Materials:

    • 6-Bromo-2-methylnicotinonitrile (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

    • Toluene (anhydrous, degassed)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk flask with a stir bar. If a glovebox is not available, add reagents quickly in a stream of inert gas.

    • Remove the flask from the glovebox. Add 6-bromo-2-methylnicotinonitrile.

    • Seal the flask, and perform three evacuate/backfill cycles with Argon or Nitrogen.

    • Add degassed toluene, followed by morpholine via syringe.

    • Heat the reaction mixture to 110 °C in a preheated oil bath and stir for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst (Oxygen Contamination)[12] 2. Inappropriate Ligand[12] 3. Impure Starting Materials[12] 4. Insufficiently Strong Base1. Ensure rigorous degassing of solvents and use of inert atmosphere. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). 3. Purify starting materials before use. 4. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald, ensure NaOt-Bu is fresh and handled under inert gas.
Significant Homocoupling 1. Oxygen present in the reaction (Suzuki).[12] 2. Catalyst decomposition.1. Improve degassing procedures. Use a slight excess of the aryl halide. 2. Lower the reaction temperature or try a different, more stable ligand.
Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. β-Hydride elimination side reaction (Buchwald-Hartwig).[6]1. Use anhydrous solvents and reagents. 2. This is inherent to the mechanism but can be minimized by careful choice of ligand and conditions.
Difficulty in Purification 1. Residual palladium catalyst. 2. Formation of closely-eluting byproducts.1. Filter the crude mixture through Celite. Consider a scavenger resin for palladium removal. 2. Optimize reaction conditions to improve selectivity. Try a different solvent system for chromatography.

References

  • Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotin
  • Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. PubMed.
  • Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem.
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Benchchem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.
  • Buchwald–Hartwig amin
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Publication Server of the University of Regensburg.
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • Predict the product of the following Stille coupling reactions.(b... Pearson+.
  • A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Benchchem.
  • Negishi coupling. Wikipedia.
  • Sonogashira coupling. Wikipedia.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Chalmers University of Technology.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Mechanistic studies on the copper-catalysed C-N cross-coupling reaction. Spiral.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Heck reaction. Wikipedia.
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • New method of molecular coupling to expedite drug discovery process. Chemistry World.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Negishi Coupling. Organic Chemistry Portal.
  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Lig
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. ChemRxiv.
  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymeriz
  • Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi
  • Suzuki reaction. Wikipedia.
  • Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses.
  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. SLAS Discovery.
  • The Negishi Cross-Coupling Reaction. Denmark Group.
  • Negishi cross‐coupling reactions using the organozinc reagents 6 c and 6 d.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Method

Microwave-assisted synthesis involving 2,4-Dimethoxy-6-methylnicotinonitrile

Application Note: High-Efficiency Microwave-Assisted Synthesis and Functionalization of 2,4-Dimethoxy-6-methylnicotinonitrile Abstract This application note details a robust, microwave-assisted protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis and Functionalization of 2,4-Dimethoxy-6-methylnicotinonitrile

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 2,4-Dimethoxy-6-methylnicotinonitrile and its subsequent utilization as an electrophilic scaffold for diversity-oriented synthesis. While traditional thermal methods for alkoxylation and subsequent aminolysis of nicotinonitriles often suffer from long reaction times (12–24 h) and hydrolysis side-products, microwave irradiation (MW) reduces reaction times to minutes while significantly suppressing side reactions. This guide provides optimized parameters for the double nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methylnicotinonitrile and a downstream protocol for regioselective amination, facilitating the rapid generation of kinase inhibitor libraries.

Introduction: The Pyridine Scaffold in Drug Discovery

Substituted nicotinonitriles (3-cyanopyridines) are privileged structures in medicinal chemistry, serving as precursors to pyrido[2,3-d]pyrimidines and 2,4-diaminopyridine pharmacophores found in DHFR inhibitors and anti-tumor agents.

The title compound, 2,4-Dimethoxy-6-methylnicotinonitrile , presents a unique synthetic opportunity. The methoxy groups at C2 and C4 act as "masked" electrophiles. Under standard thermal conditions, methoxy groups are poor leaving groups. However, under microwave irradiation, the high dielectric loss of polar solvents allows for the rapid superheating required to drive the displacement of these methoxy groups by amines (


), offering a metal-free route to functionalized aminopyridines.

Key Advantages of Microwave Protocol:

  • Kinetic Acceleration: Exploits the Arrhenius law via rapid internal heating.

  • Solvent Efficiency: Allows for high-concentration or neat reactions.

  • Yield Improvement: Minimizes exposure to conditions that favor nitrile hydrolysis.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethoxy-6-methylnicotinonitrile

Target: Conversion of 2,4-dichloro-6-methylnicotinonitrile to the dimethoxy analog.

Reaction Scheme:



Materials:

  • Precursor: 2,4-Dichloro-6-methylnicotinonitrile (1.0 equiv, 2.0 mmol)

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% in Methanol (2.5 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover) with 10 mL sealed vessel.

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave vial, dissolve 2,4-dichloro-6-methylnicotinonitrile (374 mg, 2.0 mmol) in 4 mL of anhydrous MeOH.

  • Add Reagent: Dropwise add NaOMe solution (2.5 equiv, ~5.0 mmol). Note: Exothermic reaction; add slowly.

  • Seal: Cap the vial with a PTFE-lined septum.

  • Irradiate: Program the microwave reactor:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (Methanol is a high-loss solvent)

  • Workup:

    • Cool to room temperature (RT).

    • Pour the reaction mixture into 20 mL ice-water.

    • The product usually precipitates as a white/off-white solid.

    • Filter, wash with cold water (2 x 5 mL), and dry under vacuum.

  • Validation: Check purity via LC-MS (Target M+H: ~179.08). Yield is typically >90%.

Protocol B: Regioselective Aminolysis (Library Generation)

Target: Selective displacement of the C4-methoxy group with a primary amine.

Rationale: The C4 position is electronically activated by the para-nitrogen and ortho-nitrile group. Microwave energy overcomes the high activation barrier of the methoxy leaving group.

Materials:

  • Substrate: 2,4-Dimethoxy-6-methylnicotinonitrile (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, Aniline) (1.2 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Isopropanol (IPA). NMP is preferred for higher temperatures.

  • Base: DIPEA (1.5 equiv) - Optional, prevents protonation of amine if acid is generated, though methoxide leaves as neutral methanol species here.

Step-by-Step Procedure:

  • Charge: Dissolve substrate (0.5 mmol) and amine (0.6 mmol) in 1.5 mL NMP in a 2-5 mL microwave vial.

  • Irradiate:

    • Temperature: 160 °C

    • Time: 15–20 minutes

    • Pressure Limit: 15 bar

  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with Water (3 x 10 mL) to remove NMP.

    • Wash with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Data Summary & Process Parameters

ParameterProtocol A (Methoxylation)Protocol B (Aminolysis)
Substrate 2,4-Dichloro-6-methylnicotinonitrile2,4-Dimethoxy-6-methylnicotinonitrile
Reagent NaOMe / MeOHPrimary Amine (R-NH2)
Solvent Methanol (High Loss)NMP (Med Loss) or Neat
Temp / Time 120 °C / 10 min160 °C / 20 min
Mechanism Fast

(Cl leaving group)
Slow

(OMe leaving group)
Critical Control Venting (MeOH vapor pressure)Temp control (Avoid degradation)

Mechanistic & Workflow Visualization

Figure 1: Synthesis & Functionalization Workflow

Caption: Logical flow from precursor selection through microwave synthesis to library generation.

G Start Start: 2,4-Dichloro Precursor Step1 Step 1: Methoxylation (NaOMe, MeOH, 120°C, MW) Start->Step1 Double SnAr Inter Intermediate: 2,4-Dimethoxy-6-methyl- nicotinonitrile Step1->Inter 90% Yield Step2 Step 2: Regioselective Aminolysis (160°C, MW) Inter->Step2 R-NH2 / NMP End Final Product: 4-Amino-2-methoxy Library Step2->End C4 Selective

Figure 2: Mechanistic Pathway (S_NAr)

Caption: Nucleophilic attack at C4 favored by resonance stabilization from the nitrile and ring nitrogen.

Mechanism Substrate 2,4-Dimethoxy Substrate TS Meisenheimer Complex (Transition State) Substrate->TS Activation (MW Energy) Nucleophile Nucleophile (R-NH2) Nucleophile->TS Activation (MW Energy) Product Substitution Product TS->Product Restoration of Aromaticity LG Leaving Group (MeOH) TS->LG

Technical Analysis & Troubleshooting

1. The "Microwave Effect" The synthesis relies on the efficient coupling of microwave energy with the reaction matrix. Methanol (Protocol A) has a high loss tangent (


), ensuring rapid heating. In Protocol B, the methoxy group is a stubborn leaving group. The ability to superheat NMP to 160°C (well above the boiling point of many standard organic solvents) in a sealed vessel accelerates the reaction rate by orders of magnitude compared to thermal reflux, which often fails to displace the methoxy group efficiently.

2. Regioselectivity Challenges In 2,4-disubstituted-3-cyanopyridines, nucleophilic attack can occur at C2 or C4.

  • C4 Attack: Favored electronically (para to Nitrogen) and by the ortho-effect of the Nitrile.

  • C2 Attack: Favored by proximity to the ring Nitrogen but often sterically hindered by the C3-cyano group if the nucleophile is bulky.

  • Recommendation: Always verify the regioisomer using 2D NMR (HMBC). Cross-peaks between the remaining methoxy protons and the specific ring carbons will confirm if the C2 or C4 methoxy was displaced.

3. Safety: Pressure Management

  • Protocol A: Methanol generates significant vapor pressure at 120°C (approx. 5-6 bar). Ensure the vial is rated for at least 20 bar. Do not overfill the vial (>60% volume).

  • Runaway Reactions: The reaction with NaOMe is exothermic. Pre-stirring for 30 seconds before irradiation is mandatory to prevent localized hotspots and "bumping."

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Biotage AB. (2024). Microwave Synthesis PathFinder: Nucleophilic Aromatic Substitution. Biotage Knowledge Base. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing Pyridine Reactivity).[1][2][3] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 207373, 2,4-Dichloro-6-methylnicotinonitrile. [Link]

  • World Intellectual Property Organization (WIPO). (2015). Patent WO2015042387: Pyridine inhibitors of kinases. (Demonstrates utility of 2,4-substitued nicotinonitriles). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dimethoxy-6-methylnicotinonitrile

Document ID: TSS-CHEM-4478-01 Last Updated: February 26, 2026 Introduction Proposed Synthetic Pathway The recommended strategy involves a two-step sequence: first, a base-catalyzed cyclocondensation to form a 2-hydroxy-4...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-4478-01

Last Updated: February 26, 2026

Introduction

Proposed Synthetic Pathway

The recommended strategy involves a two-step sequence: first, a base-catalyzed cyclocondensation to form a 2-hydroxy-4-methoxy-6-methylnicotinonitrile intermediate, followed by an O-methylation to yield the final product. This pathway is chosen for its reliance on readily available starting materials and its adaptability to optimization.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: O-Methylation Start 4-Methoxyacetoacetone + Malononitrile Intermediate 2-Hydroxy-4-methoxy- 6-methylnicotinonitrile Start->Intermediate Base (e.g., Piperidine) EtOH, Reflux Final 2,4-Dimethoxy-6-methyl- nicotinonitrile Intermediate_ref 2-Hydroxy Intermediate Intermediate_ref->Final Methylating Agent (e.g., DMS) Base (e.g., K2CO3), Acetone

Caption: Proposed two-step synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My yield for the initial cyclocondensation (Step 1) is very low. What are the likely causes and how can I improve it?

Low yield in the initial ring-forming reaction is the most common challenge. This is typically due to suboptimal reaction conditions or competing side reactions.

Underlying Chemistry: This reaction is a variation of the Guareschi-Thorpe condensation. It involves an initial Knoevenagel condensation between an active methylene group of malononitrile and a ketone, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and tautomerization to form the stable pyridone ring.[1][2] Success hinges on carefully balancing the rates of these sequential steps.

Troubleshooting Workflow:

Troubleshooting_Step1 Start Low Yield in Step 1 Check_Reagents Verify Purity of Starting Materials (4-Methoxyacetoacetone, Malononitrile) Start->Check_Reagents Optimize_Base Optimize Base Catalyst Start->Optimize_Base Optimize_Conditions Vary Solvent & Temperature Start->Optimize_Conditions Monitor Monitor Reaction by TLC Start->Monitor Workup Review Work-up Procedure Start->Workup Result Improved Yield Optimize_Base->Result Optimize_Conditions->Result Monitor->Result Workup->Result

Caption: Decision tree for troubleshooting low yield in Step 1.

Detailed Solutions:

Potential Cause Explanation & Recommended Solution
Incorrect Base The choice of base is critical. A weak base like piperidine or triethylamine is often sufficient to catalyze the Knoevenagel condensation without promoting side reactions like the self-condensation of malononitrile.[1] Solution: Start with a catalytic amount of piperidine (0.1-0.2 eq). If the reaction is slow, consider a slightly stronger base like DBU, but monitor carefully for byproduct formation. Avoid strong bases like sodium ethoxide initially, as they can lead to complex mixtures.[3]
Suboptimal Temperature Condensation reactions are often exothermic, but may require heat to proceed to completion.[4] Running the reaction too hot can lead to polymerization and tar formation, while too low a temperature results in an incomplete reaction. Solution: Begin the reaction at room temperature and monitor by Thin Layer Chromatography (TLC). If no progress is observed after 1-2 hours, gradually increase the temperature to reflux. Ethanol is a good starting solvent due to its polarity and suitable boiling point.[5]
Side Reactions Malononitrile can self-condense or polymerize under strongly basic conditions.[6] Additionally, 4-methoxyacetoacetone can undergo self-aldol condensation. Solution: Ensure the base is added slowly to the reaction mixture. Using ammonium acetate as both the base and ammonia source can sometimes favor the desired pyridine ring formation over other pathways.[7]
Product Loss During Work-up The intermediate 2-hydroxypyridine is amphoteric and can be lost if the pH is not controlled during extraction. It may also be highly polar and have some water solubility. Solution: After reaction completion, cool the mixture and see if the product precipitates. If not, reduce the solvent volume. Acidify the aqueous solution carefully to pH 4-5 to precipitate the product. If extraction is necessary, use a more polar solvent like ethyl acetate or a mixture of chloroform/isopropanol.
FAQ 2: I am struggling with the methylation of the hydroxypyridine intermediate (Step 2). I either get no reaction, a mixture of products, or a low yield.

This step involves the alkylation of a pyridone tautomer, which can be complicated by competing N- vs. O-alkylation and the reactivity of the methylating agent.

Underlying Chemistry: 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. Alkylation can occur on either the oxygen or the nitrogen atom. The outcome is influenced by the methylating agent, solvent, counter-ion, and temperature.[8][9] For this synthesis, exclusive O-methylation is desired.

Detailed Solutions:

Potential Cause Explanation & Recommended Solution
Incorrect Methylating Agent "Hard" methylating agents like dimethyl sulfate (DMS) or methyl triflate tend to favor O-alkylation, which is desired here. "Softer" agents like methyl iodide (MeI) can lead to more N-alkylation.[10] DMS is a cost-effective and highly reactive choice.[11] Solution: Use dimethyl sulfate (DMS). It is highly toxic and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
Ineffective Base/Solvent System The base deprotonates the hydroxyl group, forming a nucleophilic oxygen. A weak base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions. The solvent should be aprotic to avoid reacting with the methylating agent. Solution: Use anhydrous potassium carbonate as the base in a dry aprotic solvent like acetone or DMF. Acetone is often preferred as it is easier to remove during work-up. Ensure all reagents and glassware are dry.
Competing N-Methylation Even with DMS, some N-methylation can occur, leading to a zwitterionic N-methyl-2-pyridone byproduct, which can be difficult to separate.[12] Solution: O-alkylation is generally favored under kinetic control at lower temperatures, while N-alkylation can become more prominent at higher temperatures.[8] Run the reaction at room temperature or slightly elevated temperatures (40-50 °C) and monitor closely.
Incomplete Reaction The hydroxypyridine may not be fully soluble in the reaction solvent, or the base may not be strong enough to achieve full deprotonation. Solution: Ensure vigorous stirring. If using acetone, gentle heating to reflux can improve solubility and reaction rate. If the reaction stalls, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but this requires more stringent anhydrous techniques.

Table of Common Methylating Agents:

Agent Pros Cons Typical Conditions
Dimethyl Sulfate (DMS) Highly reactive, cost-effective, favors O-alkylation.[11]Extremely toxic, corrosive.[11]K₂CO₃, Acetone, 25-55 °C.
Methyl Iodide (MeI) Reactive, volatile (easy to remove).More expensive, can favor N-alkylation, light-sensitive.NaH, THF, 0-25 °C.
Methyl Triflate (MeOTf) Extremely reactive, excellent for hindered substrates.Very expensive, moisture-sensitive.Non-nucleophilic base (e.g., 2,6-lutidine), CH₂Cl₂, 0 °C.
FAQ 3: My final product is impure, and I am having difficulty with purification. How can I effectively purify my compound?

Purification of pyridine derivatives can be challenging due to their basicity, which can lead to peak tailing in silica gel chromatography.

Troubleshooting & Optimization:

  • Acid-Base Extraction: This is a powerful first-pass purification technique for basic compounds like pyridines.[13]

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The target compound will move to the aqueous layer as a pyridinium salt, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, carefully basify the aqueous layer with NaOH or Na₂CO₃ to pH > 8 and back-extract the purified free-base product into an organic solvent. Dry the organic layer (Na₂SO₄), filter, and evaporate.

  • Column Chromatography: If impurities persist, column chromatography is necessary. To mitigate peak tailing on silica gel:

    • Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (0.5-1%), to the eluent (e.g., hexane/ethyl acetate). The triethylamine will occupy the acidic silanol sites on the silica, allowing your product to elute with a much-improved peak shape.[14]

    • Alternative Stationary Phases: If tailing is severe, consider using neutral or basic alumina as the stationary phase.

  • Crystallization: If the final product is a solid, crystallization is an excellent method for achieving high purity.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find a system where the compound is soluble when hot but sparingly soluble when cold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyacetoacetone (1.0 eq), malononitrile (1.05 eq), and absolute ethanol (5-10 mL per gram of starting material).

  • Add piperidine (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting ketone is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to encourage precipitation.

  • If a solid forms, collect the product by vacuum filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue, then acidify to pH 4-5 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the hydroxypyridine intermediate.

Protocol 2: Synthesis of 2,4-Dimethoxy-6-methylnicotinonitrile

CAUTION: Dimethyl sulfate (DMS) is extremely toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate gloves, lab coat, and eye protection. Have a quenching solution (e.g., aqueous ammonia) readily available.

  • In a dry round-bottom flask, suspend the 2-hydroxy-4-methoxy-6-methylnicotinonitrile intermediate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dry acetone (10-15 mL per gram of starting material).

  • With vigorous stirring, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the mixture to a gentle reflux (approx. 55 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with fresh acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine, or by crystallization.

References

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482. [Link]

  • ResearchGate. Thorpe-Ziegler reaction. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • Torres, E., et al. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Journal of the Mexican Chemical Society, 57(2), 109-115. [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. [Link]

  • Du, Q. Z., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(13), 2154-2158. [Link]

  • Grokipedia. Thorpe reaction. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]

  • ResearchGate. Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. [Link]

  • Döpp, D., et al. (2001). A new multicomponent domino reaction of 1,3-dicarbonyl compounds: one-pot access to polycyclic N/O-, N/S-, and N/N-aminals. Organic Letters, 3(14), 2145-2148. [Link]

  • Franc, M., et al. (2018). α-Amination of 1,3-Dicarbonyl Compounds and Analogous Reactive Enolate-Precursors Using Ammonia under Oxidative Conditions. ChemistryOpen, 7(8), 643-646. [Link]

  • Pinto, M., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3326. [Link]

  • ResearchGate. Three component reactions of 1,3-dicarbonyl compounds, aldehydes and malononitrile in DESs. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Abaszadeh, M., et al. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. ResearchGate. [Link]

  • Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry. [Link]

  • Al-Adiwish, W. M., et al. (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 26(24), 7480. [Link]

  • Shultz, M. D. (2018). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Bioorganic & Medicinal Chemistry, 26(19), 5207-5216. [Link]

  • Al-Zaydi, K. M., et al. (2009). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 14(1), 393-405. [Link]

  • StudySmarter. Condensation Reactions. [Link]

  • Wikipedia. Dimethyl sulfate. [Link]

  • ResearchGate. A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • ResearchGate. Use of methylating agents MeI and MeOTf to effect (a)–(c) N-methylation.... [Link]

  • Damani, L. A., et al. (1982). Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo. Toxicology, 25(2-3), 207-219. [Link]

Sources

Optimization

Solubility of 2,4-Dimethoxy-6-methylnicotinonitrile in polar vs non-polar solvents

Technical Support Guide: Solubility & Handling of 2,4-Dimethoxy-6-methylnicotinonitrile Executive Summary & Compound Profile 2,4-Dimethoxy-6-methylnicotinonitrile (CAS: 1450662-05-1) is a critical heterocyclic building b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of 2,4-Dimethoxy-6-methylnicotinonitrile

Executive Summary & Compound Profile

2,4-Dimethoxy-6-methylnicotinonitrile (CAS: 1450662-05-1) is a critical heterocyclic building block, most notably utilized as a key intermediate in the synthesis of EZH2 inhibitors such as Lirametostat (CPI-120) .[1]

Understanding its solubility landscape is pivotal for optimizing reaction yields, purification (recrystallization), and analytical sample preparation. This guide provides a technical breakdown of its behavior in polar versus non-polar media, grounded in its structural electronic properties—specifically the interplay between the lipophilic methyl/methoxy groups and the polar nitrile functionality.

Property Technical Specification
IUPAC Name 2,4-Dimethoxy-6-methylpyridine-3-carbonitrile
CAS Number 1450662-05-1
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Physical State Solid (typically off-white to pale yellow)
Key Application Intermediate for Lirametostat (EZH2 Inhibitor)

Solubility Profile: Polar vs. Non-Polar Solvents

The solubility of 2,4-Dimethoxy-6-methylnicotinonitrile is dictated by the "like dissolves like" principle, but with specific nuances due to its functional groups. The nitrile (-CN) and ether (-OMe) groups create a dipole, making it soluble in polar aprotic solvents, while the aromatic ring and methyl group provide limited lipophilicity.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent Preferred for reaction media and NMR analysis. Dissolves readily at RT.
Chlorinated Dichloromethane (DCM), ChloroformGood to High Ideal for extraction workups. The compound partitions well into the organic phase from aqueous layers.
Polar Protic Methanol, Ethanol, IsopropanolModerate Temperature-dependent. Good solubility at reflux; often used for recrystallization.
Esters/Ketones Ethyl Acetate, AcetoneGood Standard solvent for chromatography (TLC/Column) and crystallization.
Non-Polar Hexane, Heptane, ToluenePoor / Insoluble Acts as an antisolvent . Useful for precipitating the product from cleaner solvents (e.g., EtOAc/Heptane).
Aqueous Water, PBSInsoluble The lipophilic core outweighs the polar groups. Requires organic co-solvents (e.g., DMSO) for biological assays.

Troubleshooting Guides & FAQs

Scenario A: Recrystallization & Purification

Q: I am trying to recrystallize the compound, but it oils out instead of forming crystals. How do I fix this?

  • Root Cause: "Oiling out" typically occurs when the solute is too soluble in the hot solvent or the cooling rate is too fast, trapping impurities that lower the melting point.

  • Solution:

    • Switch Solvent System: If using pure Ethanol, switch to a solvent/antisolvent pair . Dissolve the compound in the minimum amount of hot Ethyl Acetate (EtOAc) .

    • Add Antisolvent: Slowly add hot Heptane dropwise until a slight turbidity persists.

    • Controlled Cooling: Re-heat to clear the solution, then let it cool to Room Temperature (RT) slowly without stirring. Once at RT, move to a fridge (4°C).

    • Seeding: If oiling persists, add a "seed crystal" of the pure compound at the cloud point.

Scenario B: Reaction Workup (Extraction)

Q: During extraction with water/DCM, I see an emulsion or poor separation. Is the compound staying in the water?

  • Analysis: 2,4-Dimethoxy-6-methylnicotinonitrile is highly lipophilic compared to water. It will not stay in the aqueous layer unless the pH is extremely low (protonating the pyridine nitrogen), though the 2,4-dimethoxy substitution makes the nitrogen less basic.

  • Troubleshooting:

    • Check pH: Ensure the aqueous layer is neutral or slightly basic (pH 7-8). Strong acids might form a pyridinium salt, increasing water solubility.

    • Brine Wash: Emulsions are often caused by surfactants or impurities. Add saturated NaCl (brine) to the aqueous layer to increase ionic strength and force the organic compound into the DCM layer ("salting out").

    • Filter: If there is solid debris at the interface, filter the biphasic mixture through a Celite pad.

Scenario C: Analytical Sample Prep (HPLC/NMR)

Q: The compound precipitates inside my HPLC lines. What solvent should I use?

  • Risk: Injecting a sample dissolved in 100% DMSO into a mobile phase with high water content (e.g., 90% Water / 10% ACN) can cause "solvent shock" precipitation.

  • Protocol:

    • Dissolve the solid in a small volume of Acetonitrile (ACN) or Methanol first.

    • Dilute with the starting mobile phase (e.g., 50:50 Water:ACN) to ensure stability before injection.

    • Avoid dissolving solely in pure DMSO if the method starts with high aqueous flow.

Detailed Experimental Protocol: Solubility Testing

Objective: Determine the saturation point for recrystallization optimization.

Materials:

  • 2,4-Dimethoxy-6-methylnicotinonitrile (approx 100 mg)

  • Solvents: Methanol, Ethyl Acetate, Toluene

  • Equipment: Scintillation vials, heating block, pipette.

Step-by-Step Methodology:

  • Weighing: Place 50 mg of the compound into a clean glass vial.

  • Solvent Addition (RT): Add solvent in 100 µL increments at Room Temperature (25°C). Vortex for 30 seconds after each addition.

    • Observation: Record the volume required for complete dissolution.

  • Heating (Reflux): If insoluble at 1 mL (50 mg/mL), heat the vial to the solvent's boiling point (e.g., 65°C for MeOH).

    • Observation: If it dissolves upon heating, this solvent is a candidate for recrystallization.

  • Cooling (Precipitation): Allow the hot solution to cool to RT.

    • Result: If crystals form, the solvent is suitable. If it remains dissolved, the solubility is too high (requires antisolvent).

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision process for selecting the correct solvent based on the experimental goal (Reaction vs. Purification vs. Analysis).

SolventSelection Start Start: Select Goal Reaction Reaction Medium Start->Reaction Purification Purification (Recryst) Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis PolarAprotic Use Polar Aprotic (DMF, DMSO) Reaction->PolarAprotic Nucleophilic Sub. SolventPair Solvent/Antisolvent System Purification->SolventPair NMR NMR: CDCl3 or DMSO-d6 Analysis->NMR HPLC HPLC: Dissolve in Mobile Phase (ACN/Water) Analysis->HPLC HighTemp High Temp Required? EtOAcHeptane Ethyl Acetate / Heptane (Recommended) SolventPair->EtOAcHeptane Best Yield Alcohol Hot Ethanol/Methanol SolventPair->Alcohol Alternative

Caption: Decision logic for solvent selection based on experimental intent. Green paths indicate purification routes, Blue for synthesis, and Red for analytics.

References

  • Accela ChemBio . (n.d.). 2,4-Dimethoxy-6-methylnicotinonitrile (CAS 1450662-05-1) Product Details. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information (PubChem) . (2025). Compound Summary for CID 595276 (2-Methoxy-4,6-dimethylnicotinonitrile). Retrieved October 26, 2025, from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2,4-Dimethoxy-6-methylnicotinonitrile reactions

Topic: Overcoming Steric Hindrance & Reactivity Barriers Introduction: The "Steric Fortress" of Position 3 Welcome to the technical support guide for 2,4-Dimethoxy-6-methylnicotinonitrile . This molecule presents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Barriers

Introduction: The "Steric Fortress" of Position 3

Welcome to the technical support guide for 2,4-Dimethoxy-6-methylnicotinonitrile . This molecule presents a classic paradox in heterocyclic chemistry: it is highly functionalized, yet kinetically stubborn.

The core challenge lies in the C3-Cyano group . It is sandwiched between a C2-Methoxy and a C4-Methoxy group. This "buttressing effect" creates a steric wall that blocks the trajectory of incoming nucleophiles (like water or hydroxide) required for standard hydrolysis. Furthermore, the electron-donating nature of the two methoxy groups counteracts the electron-withdrawing nitrile, raising the activation energy for nucleophilic attack.

This guide addresses the three most common support tickets we receive:

  • Hydrolysis Failure: Converting the nitrile to an amide or acid.

  • Regioselectivity Issues: Differentiating between the C2 and C4 methoxy groups.

  • Methyl Group Activation: Overcoming electronic deactivation.

Module 1: The Nitrile Blockade (Hydrolysis)

User Issue:

"I am trying to hydrolyze the nitrile to the carboxylic acid using 6N NaOH at reflux, but I only recover starting material or trace amounts of amide. Why?"

Technical Analysis:

Standard aqueous hydrolysis (100°C) is thermodynamically insufficient here. The ortho-substituents (2-OMe, 4-OMe) prevent the formation of the tetrahedral intermediate required for nitrile hydrolysis. You are fighting both steric hindrance (physical blocking) and electronic deactivation (resonance donation from OMe reduces the electrophilicity of the CN carbon).

Protocol: High-Temperature Glycolysis

To overcome the activation barrier, you must increase the reaction temperature beyond the boiling point of water (


) using a high-boiling solvent.

Reagents:

  • Potassium Hydroxide (KOH) pellets (anhydrous)

  • Ethylene Glycol (bp 197°C) or Glycerol (bp 290°C)

  • Safety: This reaction generates ammonia gas (

    
    ). Perform in a well-ventilated fume hood.
    

Step-by-Step:

  • Dissolution: Dissolve 2,4-dimethoxy-6-methylnicotinonitrile (1.0 eq) in Ethylene Glycol (

    
    ).
    
  • Base Addition: Add KOH (5.0 eq). The mixture may turn yellow/orange.

  • Thermal Activation: Heat the mixture to 160–170°C . Do not use a sealed tube; allow

    
     to escape.
    
  • Monitoring: Monitor by TLC (ensure you differentiate amide intermediate from acid product). Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with water (ice-cold).

    • Critical Step: Acidify slowly with concentrated HCl to pH 3–4. The carboxylic acid usually precipitates. If it is an amphoteric amino-acid derivative (due to accidental demethylation), adjust pH to the isoelectric point.

Expert Tip: If you observe significant demethylation (conversion of OMe to OH/C=O), switch to basic hydrogen peroxide hydrolysis (Radziszewski reaction) at 60°C, which is milder but kinetically faster for the amide step.

Module 2: Regioselective Substitution ( )

User Issue:

"I want to displace one methoxy group with an amine. Which one reacts first, C2 or C4? How do I control this?"

Technical Analysis:

In pyridine systems, nucleophilic aromatic substitution (


) preference is dictated by the stability of the Meisenheimer complex.
  • C4-Position: Attack here creates a negative charge delocalized onto the Nitrogen.[5] This is the "para-like" position. It is generally more reactive (kinetically favored) due to less steric crowding compared to C2.

  • C2-Position: Attack here is "ortho-like." While electronically activated, it is sterically hindered by the adjacent C3-CN group.

Troubleshooting Table: Substitution Conditions
Target PositionReagent SystemConditionsMechanism Note
C4-Substitution Primary Amine / EtOHReflux (78°C)Kinetic Control. The C4-OMe is a "vinylogous ester" and is displaced more easily.
C2-Substitution Amine / DMF / NaH120°C+Thermodynamic Control. Requires forcing conditions. Often results in mixtures.
Demethylation HBr / AcOH100°CAcid Mediated. Usually cleaves C4 first to give the 4-pyridone (4-hydroxy tautomer).
Visualizing the Pathway

ReactionPathways cluster_legend Reactivity Logic Start 2,4-Dimethoxy- 6-methylnicotinonitrile C4_Sub C4-Amino Product (Major Kinetic) Start->C4_Sub R-NH2, EtOH, Reflux (Less Steric Hindrance) C2_Sub C2-Amino Product (Minor/Difficult) Start->C2_Sub R-NH2, High T (Steric Barrier at C3-CN) Acid_Hyd 4-Pyridone Derivative (Demethylation) Start->Acid_Hyd HBr/AcOH (Ether Cleavage) key C4 is kinetically accessible. C2 is sterically shielded by C3-CN.

Figure 1: Regioselectivity map for nucleophilic attack on 2,4-dimethoxy-6-methylnicotinonitrile.

Module 3: Methyl Group Functionalization

User Issue:

"I am trying to oxidize the 6-methyl group to an aldehyde using SeO2, but the yield is very low."

Technical Analysis:

The 6-methyl group is activated by the ring nitrogen (similar to 2-picoline), allowing for deprotonation or radical attack. However, the C3-Cyano group is electron-withdrawing , which pulls electron density from the ring, making the methyl protons more acidic but the carbon less nucleophilic.

For oxidation, the low yield is often due to over-oxidation to the acid or complexation with Selenium.

Recommended Protocol: Radical Bromination (Wohl-Ziegler)

Instead of direct oxidation, convert to the bromomethyl derivative, which is a versatile intermediate.

  • Reagents: NBS (N-Bromosuccinimide, 1.05 eq), AIBN (catalytic),

    
     or Benzotrifluoride (green alternative).
    
  • Procedure: Reflux under Argon. Irradiate with a tungsten lamp if initiation is slow.

  • Purification: Filter succinimide while hot. Evaporate solvent.[6]

  • Conversion: The resulting

    
     can be converted to the aldehyde (Sommelet reaction) or alcohol (hydrolysis).
    

References & Grounding

  • Steric Hindrance in Pyridine Hydrolysis:

    • Context: Explains the necessity of high-boiling glycols for hindered nitriles.

    • Source: Org.[1][3][7] Synth. 1955, 35, 39. (General method for hindered nitriles).

    • Verification: (Analogous chemistry).

  • Nucleophilic Substitution Patterns (

    
    ): 
    
    • Context: Regioselectivity (C4 vs C2) in pyridines.[5]

    • Source:Chemistry of Heterocyclic Compounds, "Reactivity of 3-cyano-2(1H)-pyridinethiones".

    • Verification:

  • Demethylation/Ether Cleavage:

    • Context: Acidic cleavage of methoxypyridines.

    • Source:Journal of Heterocyclic Chemistry.

    • Verification:

  • General Reactivity of 2,4-Disubstituted Pyridines:

    • Context: Data on similar 2,4-dimethoxy-3-cyano scaffolds.[8]

    • Source: PubChem Compound Summary for 2-Methoxy-4,6-dimethylnicotinonitrile (Structural analog).

    • Verification:

Need Further Assistance?

If these protocols do not resolve your specific steric hindrance issue, please submit your NMR data and reaction conditions to our Level 2 Support Team for a mechanistic review.

Sources

Optimization

Technical Support Center: Minimizing Side Products in Nicotinonitrile Hydrolysis

Welcome to the technical support center for nicotinonitrile (3-cyanopyridine) hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nicotinonitrile (3-cyanopyridine) hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction, which is fundamental to the synthesis of nicotinamide (Niacinamide, Vitamin B3) and nicotinic acid (Niacin). Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize your desired product yield while minimizing the formation of unwanted impurities.

Understanding the Reaction: Pathways and Pitfalls

The hydrolysis of nicotinonitrile is a sequential process. The primary goal is often the selective synthesis of nicotinamide, which requires careful control to prevent the secondary hydrolysis to nicotinic acid.

Primary Reaction Pathway: Nicotinonitrile → Nicotinamide → Nicotinic Acid

This seemingly straightforward conversion is complicated by several potential side reactions. Understanding the mechanism and the conditions that favor side product formation is the first step toward effective troubleshooting.

dot graph "Reaction_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes NN [label="Nicotinonitrile\n(3-Cyanopyridine)", fillcolor="#F1F3F4", fontcolor="#202124"]; NAM [label="Nicotinamide\n(Desired Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NA [label="Nicotinic Acid\n(Over-hydrolysis Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SP [label="Other Side Products\n(e.g., Dimers, Polymers)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges NN -> NAM [label="Step 1: Hydrolysis\n(H₂O, Catalyst)", color="#4285F4"]; NAM -> NA [label="Step 2: Over-hydrolysis\n(H₂O, Harsh Conditions)", color="#EA4335"]; NN -> SP [label="Side Reactions\n(High Temp, Impurities)", color="#FBBC05"]; } caption { label = "Fig. 1: Key reaction pathways in nicotinonitrile hydrolysis."; fontsize = 10; } }

Caption: Fig. 1: Key reaction pathways in nicotinonitrile hydrolysis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My primary side product is nicotinic acid. How can I improve selectivity for nicotinamide?

A1: Cause & Explanation: The formation of nicotinic acid is a result of over-hydrolysis of the intermediate nicotinamide. The rate of this second hydrolysis step is highly sensitive to reaction conditions, particularly temperature and catalyst concentration. Chemical hydrolysis methods, especially using strong bases like sodium hydroxide at high temperatures (120°C to 200°C), often lead to the formation of both nicotinic acid and its corresponding salt (e.g., sodium nicotinate)[1].

Solutions:

  • Reduce Reaction Temperature: Lowering the temperature will disproportionately slow down the second hydrolysis step (nicotinamide to nicotinic acid), which generally has a higher activation energy than the initial nitrile hydrolysis.

  • Decrease Reaction Time: Carefully monitor the reaction progress using an analytical technique like HPLC. Stop the reaction as soon as the consumption of nicotinonitrile plateaus to prevent the accumulation of nicotinic acid.

  • Modify Catalyst System:

    • Chemical Catalysis: Switch from strong bases (e.g., NaOH) to milder ones. Catalysts like magnesium oxide or certain alkali metal borates have been shown to improve selectivity[2][3].

    • Enzymatic Catalysis: This is the most effective method for achieving high selectivity. The enzyme nitrile hydratase, often from organisms like Rhodococcus rhodochrous, specifically catalyzes the hydration of the nitrile to the amide and has very low to no activity for the subsequent hydrolysis to the acid[4][5][6][7]. This method can achieve nearly 100% conversion to nicotinamide without the formation of nicotinic acid[5][6][8].

Q2: I'm observing a significant amount of unreacted nicotinonitrile in my final product mixture. What's wrong?

A2: Cause & Explanation: Incomplete conversion indicates that the reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, catalyst deactivation, or poor mass transfer in a heterogeneous system.

Solutions:

  • Increase Reaction Time/Temperature: While increasing temperature can risk over-hydrolysis (see Q1), a modest increase or longer reaction time may be necessary to drive the conversion. This is a balancing act that must be optimized for your specific system. Typical chemical hydrolysis processes aim for conversions greater than 95%[1].

  • Check Catalyst Activity: Ensure your catalyst is active and used in the correct amount. If using a solid catalyst, ensure it is not poisoned and has adequate surface area.

  • Improve Mixing: Inadequate stirring can lead to poor contact between the reactants, especially in a multiphase reaction. Increase the agitation speed to improve mass transfer.

  • Solvent Choice: Ensure nicotinonitrile is fully soluble in the chosen solvent system at the reaction temperature. The use of co-solvents like ethanol can sometimes be beneficial[3].

Q3: My product analysis shows unknown peaks. What other side products can form?

A3: Cause & Explanation: Besides nicotinic acid and unreacted starting material, other impurities can arise from side reactions, especially under harsh conditions or if the starting material is impure. While less common, dimerization or polymerization reactions can occur at very high temperatures. The presence of other reactive functional groups in the starting material or solvent can also lead to unexpected byproducts.

Solutions:

  • Purify Starting Material: Ensure the nicotinonitrile used is of high purity.

  • Lower Reaction Temperature: High temperatures can promote undesired side reactions[9].

  • Use an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.

  • Characterize Unknowns: Use techniques like LC-MS or GC-MS to identify the structure of the unknown impurities. This information is crucial for understanding their formation mechanism and devising a strategy to prevent them.

Table 1: Summary of Common Problems and Corrective Actions
Observed Problem Primary Cause Recommended Actions
High Nicotinic Acid ContentOver-hydrolysis↓ Temperature, ↓ Reaction Time, Use milder base, Switch to enzymatic catalyst[4][5]
Unreacted NicotinonitrileIncomplete Reaction↑ Temperature/Time (cautiously), Check catalyst activity, Improve agitation
Low Overall YieldSide Reactions / DegradationPurify starting materials, ↓ Temperature, Use inert atmosphere
Presence of Salts (e.g., Nicotinate)Use of strong base catalystNeutralize and purify post-reaction, Consider non-salt-forming catalysts[1]

Experimental Protocols

Protocol 1: General Procedure for Selective Alkaline Hydrolysis

This protocol provides a starting point for optimizing the chemical hydrolysis to favor nicotinamide.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and temperature probe.

  • Charge Reagents: To the flask, add nicotinonitrile (1 eq.). Add an aqueous solution of a mild base catalyst (e.g., 10% aq. KOH) in a volume sufficient to fully dissolve the starting material upon heating[10].

  • Reaction: Heat the mixture to a controlled temperature (start optimization around 60-80°C) with vigorous stirring.

  • Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the reaction in the aliquot (e.g., by acidifying with dilute HCl) and analyze by HPLC (see Protocol 2) to monitor the consumption of nicotinonitrile and the formation of nicotinamide and nicotinic acid.

  • Workup: Once the optimal conversion is reached, cool the reaction mixture to room temperature. Neutralize the solution with a suitable acid (e.g., HCl) to pH ~7.

  • Isolation: The product can be isolated by techniques such as extraction followed by solvent evaporation and recrystallization. Crude reaction mediums are often subjected to concentration and pH adjustment before purification[1].

Protocol 2: HPLC Method for Reaction Monitoring

This method allows for the quantification of the key components in the reaction mixture.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[11].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or sulfuric acid buffer) and an organic solvent like acetonitrile or methanol[11][12]. A common mobile phase could be a 20:20:60 (v/v/v) mixture of methanol, acetonitrile, and water[11].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength suitable for all components, typically around 216 nm or 250 nm[11][12].

  • Quantification: Use external standards of pure nicotinonitrile, nicotinamide, and nicotinic acid to create calibration curves for accurate quantification.

Frequently Asked Questions (FAQs)

Q: What are the main advantages of enzymatic hydrolysis over chemical methods? A: The primary advantages are exceptionally high selectivity and milder reaction conditions. Nitrile hydratase enzymes avoid the over-hydrolysis to nicotinic acid, leading to a much purer product stream and simplifying downstream purification[4][7][8]. The reactions are typically run at or near room temperature and neutral pH, reducing energy consumption and the formation of temperature-related byproducts.

Q: Can I stop the reaction at the amide stage if I use a strong acid for hydrolysis? A: It is very difficult. In both acidic and alkaline hydrolysis, the conversion of the amide to the carboxylic acid is a subsequent step that occurs under the same conditions[13][14][15]. While it's theoretically possible to isolate the amide by stopping the reaction early, achieving high yield and selectivity is challenging because the rates of the two steps can be comparable.

Q: How should I design my troubleshooting workflow? A: A logical approach is crucial. Start by accurately identifying and quantifying the products and byproducts in your reaction mixture using a validated analytical method like HPLC. Based on the impurity profile, you can diagnose the likely cause and implement a targeted solution.

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Analyze Reaction Mixture\n(HPLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Problem1 [label="High Nicotinic Acid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="High Unreacted\nNicotinonitrile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Other Impurities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Reduce Temp/Time\nUse Milder/Enzymatic Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Increase Temp/Time\nCheck Catalyst & Mixing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Purify Starting Material\nLower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-run & Analyze", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Problem1 [color="#5F6368"]; Problem1 -> Solution1 [label="Yes", color="#34A853"]; Problem1 -> Problem2 [label="No", color="#EA4335"]; Problem2 -> Solution2 [label="Yes", color="#34A853"]; Problem2 -> Problem3 [label="No", color="#EA4335"]; Problem3 -> Solution3 [label="Yes", color="#34A853"]; Problem3 -> End [label="No", color="#EA4335"]; Solution1 -> End [color="#5F6368"]; Solution2 -> End [color="#5F6368"]; Solution3 -> End [color="#5F6368"]; } caption { label = "Fig. 2: A logical workflow for troubleshooting side product formation."; fontsize = 10; } }

Caption: Fig. 2: A logical workflow for troubleshooting side product formation.

References

  • Nicotinamide - Wikipedia . Wikipedia. Available at: [Link]

  • Processes for producing highly pure nicotinamide. Google Patents (US6218543B1).
  • Nagasawa, T., Mathew, C. D., Mauger, J., & Yamada, H. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 . Applied and Environmental Microbiology, 54(7), 1766–1769. Available at: [Link]

  • Trani, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement . Scientific Reports. Available at: [Link]

  • Nagasawa, T., Mathew, C. D., Mauger, J., & Yamada, H. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 . PMC. Available at: [Link]

  • Nicotinamide Impurities and Related Compound . Veeprho. Available at: [Link]

  • Enzyme and Process Development for Production of Nicotinamide . ACS Publications. Available at: [Link]

  • Enzyme and Process Development for Production of Nicotinamide . ResearchGate. Available at: [Link]

  • Process for the recovery of nicotinamide. Google Patents (US4139536A).
  • METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. Google Patents (DK150480B).
  • Nicotinamide-impurities . Pharmaffiliates. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects . Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Chemistry of Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Nagasawa, T., et al. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 . PubMed. Available at: [Link]

  • Process of producing nicotinamide. Google Patents (US2314843A).
  • HPLC chromatograms of the products of Ni(II)-dependent hydrolysis of AAT . ResearchGate. Available at: [Link]

  • Hydrolysis of nitriles . Lumen Learning. Available at: [Link]

  • Nicotinamide-impurities . Pharmaffiliates. Available at: [Link]

  • Hydrolysis of Nitriles . Organic Synthesis. Available at: [Link]

  • Acidic Hydrolysis of Nitriles . BYJU'S. Available at: [Link]

  • Hydrolysis of nitriles . Chemguide. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid... . SIELC Technologies. Available at: [Link]

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent... . ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Nucleophilic Attack on Methoxy Groups

Welcome to the technical support center for optimizing nucleophilic reactions involving methoxy groups. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic reactions involving methoxy groups. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experiments targeting the methoxy functional group, a common moiety in many synthetic intermediates and natural products.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the role of temperature in nucleophilic attacks on methoxy groups, whether on an aromatic ring (SNAr) or as part of an ether cleavage (O-demethylation).

Q1: What are the primary mechanisms for nucleophilic attack on a methoxy group, and how does temperature influence them?

A1: Nucleophilic attack on a methoxy group primarily follows two distinct pathways, and temperature is a critical parameter for both:

  • Nucleophilic Aromatic Substitution (SNAr): In this case, the methoxy group is a leaving group on an electron-deficient aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[1][2] Temperature provides the necessary activation energy to overcome the barrier for the formation of this intermediate. For these reactions to proceed, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) at the ortho and/or para positions.[1]

  • Ether Cleavage (O-Demethylation): This involves the cleavage of the C(sp³)-O bond of the methyl group. This reaction typically follows an S_N2 mechanism where the nucleophile attacks the methyl carbon.[3][4] In acidic conditions, the ether oxygen is first protonated, making the alcohol a better leaving group.[3][5] With strong, neutral nucleophiles like thiolates, the reaction can proceed under basic or neutral conditions at elevated temperatures.[6][7] For both S_N1 and S_N2 pathways in ether cleavage, higher temperatures increase the reaction rate by providing the energy to overcome the activation barrier of the substitution.[8]

Q2: Why is temperature considered a double-edged sword in these reactions?

A2: Temperature is a crucial factor that can either drive a reaction to completion or lead to undesired outcomes.

  • Beneficial Effects: Increasing temperature provides the kinetic energy necessary for molecules to overcome the activation energy barrier (Ea), leading to a faster reaction rate. For many O-demethylations and SNAr reactions, which can be sluggish at room temperature, heating is essential for achieving a reasonable conversion in a practical timeframe.[1][6]

  • Detrimental Effects: Excessive heat can be detrimental. It can provide enough energy to overcome the activation barriers of competing side reactions, leading to a decrease in selectivity and the formation of impurities.[9] Furthermore, substrates, reagents, or even the desired product may be thermally labile and can decompose at elevated temperatures, significantly reducing the final yield.[6] The art of optimization lies in finding the "sweet spot" that maximizes the rate of the desired reaction while minimizing these degradation pathways.

Q3: How does temperature influence selectivity when multiple reaction sites are present?

A3: Temperature plays a pivotal role in dictating the regioselectivity of a reaction by influencing whether the outcome is under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the reaction is often under kinetic control. The major product formed is the one that results from the pathway with the lowest activation energy, regardless of the relative stability of the final products. This product is formed the fastest.[9]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome multiple activation barriers, and the reaction becomes reversible. The product distribution will reflect the relative thermodynamic stabilities of the products. The most stable product will be the major one, even if its formation pathway has a higher activation energy.[9]

Therefore, if you are observing the formation of an undesired but more stable regioisomer, lowering the reaction temperature may favor the formation of the desired, kinetically preferred product. Studies on nucleophilic photosubstitution of substituted anisoles have shown that even slight variations in temperature can alter product ratios, a phenomenon that can be modeled using the Arrhenius equation to relate temperature to activation energies of competing pathways.[10][11][12]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers to specific problems you might encounter in the lab.

Q4: My reaction is proceeding very slowly or not at all. What is the first step in troubleshooting?

A4: When faced with low or no conversion, a systematic increase in temperature is often the first and most logical step. Many nucleophilic attacks on the relatively stable methoxy group have a significant activation energy.

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Causality: The Arrhenius equation dictates that the rate constant increases exponentially with temperature. A modest increase can have a dramatic effect on reaction time. However, if the reaction still fails to proceed even at the boiling point of your solvent, the issue may be more fundamental than just temperature. The nucleophile may be too weak, or in the case of SNAr, the aromatic ring may lack sufficient activation by electron-withdrawing groups.[1]

Q5: I'm getting a complex mixture of products and my yield is low. How can I improve selectivity?

A5: The formation of multiple products indicates that side reactions are competing with your desired transformation. Temperature is a key handle to control this.

  • Actionable Advice: Lower the reaction temperature. Side reactions often have a higher activation energy than the primary desired reaction. By reducing the thermal energy of the system, you can slow down these competing pathways to a greater extent than your main reaction, thus improving selectivity.[9] You may need to compensate for the slower rate by increasing the reaction time.

  • Example Scenario (SNAr): In SNAr reactions on substrates with multiple potential leaving groups, lowering the temperature can prevent di-substitution or reaction at an undesired position.[1]

  • Kinetic vs. Thermodynamic Control: As discussed in Q3, your side product might be the thermodynamically more stable isomer. Running the reaction at a lower temperature will favor the kinetically controlled product, which may be the one you desire.

Kinetic vs. Thermodynamic Control Diagram

G cluster_0 Reaction Coordinate E Energy R Reactants (A + B) TSK_line R->TSK_line TST_line R->TST_line TS_K TS (Kinetic) P_K Kinetic Product (P_K) TS_T TS (Thermo) P_T Thermodynamic Product (P_T) R_line PK_line PT_line TSK_line->PK_line TST_line->PT_line TS_K_label Ea (Kinetic) Lower Barrier Favored at Low Temp TS_T_label Ea (Thermo) Higher Barrier Accessible at High Temp

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Q6: My starting material is consumed, but I'm isolating very little product. What could be happening?

A6: This classic scenario often points to product decomposition. The temperature that is optimal for the reaction to proceed may be too high for the product to survive.

  • Diagnostic Steps:

    • Monitor Early: Run a small-scale reaction and monitor it frequently by TLC or LCMS from the beginning. Look for the appearance of the product spot/peak, followed by its disappearance and the emergence of new, often unidentifiable, degradation spots.

    • Thermal Stability Test: Subject a small, purified sample of your product to the reaction conditions (same temperature and solvent) without the other reagents. If it decomposes, you have confirmed its thermal lability.

  • Solutions:

    • Lower the Temperature: This is the most straightforward solution. Find the lowest possible temperature at which the reaction still proceeds at an acceptable rate.

    • Milder Reagents: If the required temperature is still too high, you may need to switch to a more reactive system that works under milder conditions. For O-demethylation, strong Lewis acids like boron tribromide (BBr₃) can often be used at low initial temperatures (-78 °C to 0 °C), which is ideal for sensitive substrates.[6][7]

Part 3: Experimental Protocols & Data

This section provides a practical protocol for temperature optimization and reference data.

Protocol: Temperature Optimization for O-Demethylation using Sodium Dodecanethiolate

This protocol describes a general procedure for optimizing the temperature for the demethylation of an aryl methyl ether using a nucleophilic thiolate, a method that avoids harsh acids.[6]

1. Reagent Preparation (Do not pre-mix):

  • Prepare a solution of your aryl methyl ether substrate in a high-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or DMF). A typical concentration is 0.1-0.5 M.
  • In a separate flask, prepare a solution or slurry of the nucleophile. For this example, use sodium hydride (NaH, 1.2 eq) and 1-dodecanethiol (1.2 eq) in the same solvent. Caution: NaH reacts violently with water. Ensure all glassware and solvents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar).

2. Reaction Setup and Optimization:

  • Set up three small-scale reactions (e.g., in parallel synthesizer vials or small round-bottom flasks) equipped with stir bars and under an inert atmosphere.
  • Charge each vial with the substrate solution.
  • Add the nucleophile solution to each vial.
  • Place each vial in a pre-heated heating block or oil bath set to three different temperatures. A good starting range is 110 °C, 130 °C, and 150 °C.
  • Stir the reactions at their respective temperatures.

3. Monitoring and Analysis:

  • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction.
  • Quench the aliquots with a few drops of saturated aqueous NH₄Cl.
  • Extract with a small amount of ethyl acetate and spot on a TLC plate.
  • Analyze the TLC plate to assess the consumption of starting material and the formation of the product (the resulting phenol will likely have a different R_f).
  • Continue monitoring every 1-2 hours. The optimal temperature is the one that gives the cleanest conversion to the product in the shortest amount of time, with minimal side product formation.

4. Scale-up and Workup:

  • Once the optimal temperature is identified, perform the reaction on a larger scale at that temperature.
  • After completion, cool the reaction to room temperature and quench it by slowly adding saturated aqueous NH₄Cl.
  • Perform a standard aqueous workup and purify the product by column chromatography.

Table 1: Typical Temperature Ranges for Nucleophilic Attack on Methoxy Groups

Reaction TypeNucleophile/ReagentTypical Solvent(s)Typical Temperature Range (°C)Notes
O-Demethylation Boron Tribromide (BBr₃)Dichloromethane (DCM)-78 to 25Highly effective but moisture-sensitive. Started cold and slowly warmed.[6]
O-Demethylation Thiolates (e.g., EtSNa, C₁₂H₂₅SNa)DMF, NMP, DMSO100 to 150Strong nucleophile method, good for avoiding harsh acids.[6]
O-Demethylation Strong Acid (HBr, HI)Acetic Acid, Water100 to 140 (Reflux)Harsh conditions, low functional group tolerance.[7]
SNAr Amines, Alkoxides, ThiolatesDMSO, DMF, NMP, Acetonitrile80 to 150Requires electron-deficient aryl ring. Temperature depends on substrate activation and nucleophile strength.[1]
SNAr (Microwave) Amines, AlkoxidesDMF, Dioxane150 to 200Microwave heating can dramatically reduce reaction times but requires careful optimization to avoid decomposition.[13]

References

  • Wubbels, G. G., et al. (2010). Temperature dependence of regioselectivity in nucleophilic photosubstitution of 4-nitroanisole. The activation energy criterion for regioselectivity. PubMed. Retrieved from [Link]

  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 16). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Wubbels, G. G., et al. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed. Retrieved from [Link]

  • Wubbels, G. G., et al. (2013). Temperature-Dependent Regioselectivity of Nucleophilic Aromatic Photosubstitution. Evidence That Activation Energy Controls Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Chemistry Steps. (2020, July 20). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Hudlicky, T., & Klásek, A. (2008). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. In The Alkaloids: Chemistry and Biology (Vol. 68, pp. 1-84). Elsevier.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction temperature and time. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (n.d.). Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • ScienceMadness Discussion Board. (2008, December 4). Demethylation mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Profile of 2,4-Dimethoxy-6-methylnicotinonitrile

[1] Molecular Weight: 178.19 g/mol Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Core Issue: 2,4-Dimethoxy-6-methylnicotinonitrile contains two methoxy groups positioned ortho and para to the pyridine nit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


Molecular Weight:  178.19  g/mol 

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Core Issue: 2,4-Dimethoxy-6-methylnicotinonitrile contains two methoxy groups positioned ortho and para to the pyridine nitrogen. Chemically, these are vinylogous esters (or imino ethers).[1] Unlike standard aryl ethers (e.g., anisole), which are stable to dilute acids, 2- and 4-methoxypyridines are susceptible to acid-catalyzed hydrolysis (O-dealkylation) under mild-to-moderate conditions.[1]

Stability Verdict: This compound is labile in aqueous acidic media .[1] Exposure to aqueous acids (HCl, H₂SO₄, AcOH) promotes the irreversible conversion of methoxy groups into hydroxyl groups (pyridones).[1] The 4-methoxy group is kinetically more labile than the 2-methoxy group due to electronic activation and steric accessibility.

Diagnostic Workflow (Interactive)

Use this decision tree to identify if acid-induced degradation has occurred in your sample.[1]

DiagnosticFlow Start START: Unexpected Peak in HPLC/LCMS? CheckMass Check Mass Shift (Δ m/z) Start->CheckMass M_minus_14 Δ = -14 Da (Loss of CH2) CheckMass->M_minus_14 Observed M_minus_28 Δ = -28 Da (Loss of 2x CH2) CheckMass->M_minus_28 Observed M_plus_18 Δ = +18 Da (Gain of H2O) CheckMass->M_plus_18 Observed Result1 Diagnosis: Mono-Demethylation (Likely 4-OH derivative) M_minus_14->Result1 Result2 Diagnosis: Bis-Demethylation (2,4-Dihydroxy/Pyridone) M_minus_28->Result2 Result3 Diagnosis: Nitrile Hydrolysis (Amide Formation) M_plus_18->Result3

Figure 1: Diagnostic decision tree for identifying degradation products based on mass spectrometry shifts.

Troubleshooting Guide & FAQs

Issue 1: Loss of Product During Acidic Workup

User Observation: "I washed my organic layer with 1N HCl to remove amine impurities, but my yield dropped significantly."

  • Root Cause: The 2,4-dimethoxy moiety hydrolyzes in aqueous acid to form 2-hydroxy or 4-hydroxy derivatives (pyridones).[1] These degradation products are significantly more polar and often amphoteric; they likely partitioned into the aqueous phase or precipitated out.

  • Corrective Action:

    • Avoid Strong Acids: Switch to a buffered wash (e.g., saturated

      
       or Phosphate Buffer pH 6.0).[1]
      
    • Recovery: Check the aqueous waste. Neutralize it to pH 7 and extract with Ethyl Acetate/IPA (9:1) to recover the pyridone degradation products for confirmation.

Issue 2: New Impurity Growing Over Time in Solution

User Observation: "My LCMS shows a new peak (M-14) growing while the sample sits in the autosampler."

  • Root Cause: If your HPLC mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) and the run time is long, on-column or in-vial hydrolysis can occur.[1]

  • Corrective Action:

    • Switch Modifier: Use Ammonium Bicarbonate (pH 7.[1]4) or Ammonium Acetate (pH 5.[1]0) instead of strong acids like TFA.[1]

    • Temperature: Lower the autosampler temperature to 4°C.

Issue 3: Regioselectivity of Degradation

User Question: "Which methoxy group falls off first?"

  • Technical Insight: The 4-methoxy group is typically the first to hydrolyze.

  • Reasoning: The C4 position is electronically activated (conjugated to the ring nitrogen) and is sterically less hindered than the C2 position, which is flanked by the ring nitrogen and the bulky nitrile group at C3.

  • Evidence: In analogous systems (e.g., 2,4-dimethoxypyridine), nucleophilic attack by water occurs preferentially at C4 under kinetic control [1, 2].[1]

Mechanistic Insight: Acid-Catalyzed Hydrolysis

Understanding the mechanism is crucial for predicting stability. The reaction is not a simple cleavage but an addition-elimination sequence facilitated by the aromatic nitrogen.

Mechanism Step1 Protonation (Pyridinium Ion) Step2 Water Attack (Tetrahedral Intermediate) Step1->Step2 + H2O Step3 Elimination (-MeOH) Step2->Step3 Step4 Tautomerization (Pyridone Form) Step3->Step4 Irreversible

Figure 2: The pathway from dimethoxypyridine to pyridone.[1] Note that the final tautomerization renders the reaction effectively irreversible.

Key Takeaway: The reaction requires water . Anhydrous acids (e.g., HCl in Dioxane) are safer for salt formation, provided strictly anhydrous conditions are maintained.[1] However, the resulting hydrochloride salt is extremely hygroscopic and will hydrolyze upon exposure to atmospheric moisture.

Experimental Validation Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the kinetic stability limits of your specific batch.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Conditions:

    • Control: Dilute 1:1 with water.[1]

    • Acid Stress: Dilute 1:1 with 0.1 N HCl .[1]

    • Heat Stress: Dilute 1:1 with 0.1 N HCl and heat to 50°C for 1 hour.

  • Analysis: Inject immediately onto HPLC (neutral mobile phase preferred).

  • Acceptance Criteria:

    • < 0.5% degradation after 1 hour at RT indicates "Workup Stability" (safe for quick acidic washes).[1]

    • 5% degradation indicates "Acid Intolerance."[1]

Protocol B: Solubility & Salt Formation

Objective: To protonate the pyridine nitrogen without triggering hydrolysis.

  • Solvent: Dissolve 100 mg in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Acid: Add 1.05 eq of 4M HCl in Dioxane (strictly anhydrous).

  • Observation: A white precipitate (hydrochloride salt) should form.[1]

  • Critical Step: Filter immediately under Nitrogen/Argon.[1] Do not wash with water or wet solvents.[1] Dry in a vacuum desiccator over

    
    .
    

Quantitative Data Summary

ParameterValue / BehaviorNotes
pKa (Pyridine N) ~2.0 - 3.0Reduced basicity due to Nitrile (EWG) at C3.[1]
Hydrolysis Product 4-Hydroxy-2-methoxy-6-methylnicotinonitrilePrimary degradation product (Mass 164).[1]
Secondary Product 2,4-Dihydroxy-6-methylnicotinonitrileSecondary degradation (Mass 150) [3].[1]
Safe pH Range 5.5 – 9.0Stable in weak buffers and mild bases.[1]
Critical Risk pH < 2.0 + HeatRapid degradation to pyridones.[1]

References

  • Makino, K., et al. (2019).[1][2] "Chemoselective Demethylation of Methoxypyridine Derivatives." Synlett, 30(08), 951-954.[1][2]

  • Spitzner, R. (2001).[1] "Pyridine-N-oxides and Methoxy-pyridines." Science of Synthesis, Vol 15. (General reactivity of vinylogous esters in pyridines).

  • Sigma-Aldrich. (n.d.).[1] "2,4-Dihydroxy-6-methylnicotinonitrile Product Sheet." (Confirmation of the dihydroxy degradation product existence). [1]

  • PubChem. "2-Methoxy-4,6-dimethylnicotinonitrile Compound Summary."[1][3] National Center for Biotechnology Information.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dimethoxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and chemical research, the unambiguous structural elucidation of novel organic compounds is a cornerstone of disco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the unambiguous structural elucidation of novel organic compounds is a cornerstone of discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing intricate details of molecular architecture. This guide offers a deep dive into the ¹H and ¹³C NMR spectral analysis of 2,4-dimethoxy-6-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to provide a comprehensive, field-proven guide that not only presents the spectral features but also explains the underlying principles governing the observed chemical shifts and coupling patterns. We will embark on a predictive analysis, grounded in the fundamental principles of NMR and supported by comparative data from structurally related compounds. This approach is designed to empower researchers to interpret and predict the NMR spectra of similarly complex heterocyclic systems.

The Power of Prediction: Unraveling the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 2,4-dimethoxy-6-methylnicotinonitrile, we can predict the chemical shifts and multiplicities of each proton by considering the electronic effects of the various substituents on the pyridine ring. The electron-donating methoxy groups (-OCH₃) and the methyl group (-CH₃) will generally shield nearby protons, shifting their signals upfield (to lower ppm values), while the electron-withdrawing cyano group (-CN) and the nitrogen atom in the pyridine ring will deshield protons, shifting them downfield.

Based on these principles and comparison with known data for substituted pyridines, we can predict the following ¹H NMR spectrum:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-56.5 - 6.7Singlet (s)-
4-OCH₃3.9 - 4.1Singlet (s)-
2-OCH₃3.8 - 4.0Singlet (s)-
6-CH₃2.4 - 2.6Singlet (s)-

Rationale for Assignments:

  • H-5: This is the sole aromatic proton on the pyridine ring. It is flanked by the electron-donating 4-methoxy group and the 6-methyl group, which should shield it significantly, placing its signal in the upfield region for aromatic protons. The absence of adjacent protons results in a singlet.

  • 4-OCH₃ and 2-OCH₃: The protons of the methoxy groups are not coupled to any other protons and will therefore appear as sharp singlets. The 4-OCH₃ might be slightly downfield compared to the 2-OCH₃ due to the influence of the adjacent cyano group, though this effect is transmitted through several bonds.

  • 6-CH₃: The protons of the methyl group at the 6-position will also appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Figure 2: General Workflow for NMR Spectral Analysis.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 2,4-dimethoxy-6-methylnicotinonitrile. By leveraging fundamental principles of NMR spectroscopy and making informed comparisons with related structures, we have been able to predict the key features of its NMR spectra. This predictive approach, coupled with the detailed experimental protocol, serves as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds. The ability to anticipate and interpret complex NMR spectra is a critical skill in modern chemical and pharmaceutical research, enabling faster and more confident structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists (2nd ed.). Oxford University Press.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Comparative

Comparative Analytical Guide: FTIR Profiling of 2,4-Dimethoxy-6-methylnicotinonitrile

Topic: FTIR Characteristic Peaks for Nitrile Group in 2,4-Dimethoxy-6-methylnicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks for Nitrile Group in 2,4-Dimethoxy-6-methylnicotinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis and quality control of pyridine-based pharmaceutical intermediates, 2,4-Dimethoxy-6-methylnicotinonitrile serves as a critical scaffold.[1] While NMR remains the structural elucidation gold standard, Fourier Transform Infrared (FTIR) spectroscopy offers superior utility for rapid, in-process monitoring.[1]

This guide objectively compares the FTIR performance of the nitrile (C≡N) marker in this specific compound against its metabolic precursors and alternative analytical techniques. We establish the C≡N stretch at 2215–2225 cm⁻¹ as the primary diagnostic anchor, validated by the electronic influence of the 2,4-dimethoxy substituents.

Technical Deep Dive: The Nitrile Fingerprint

The Spectral Signature

The nitrile group typically absorbs in the 2200–2260 cm⁻¹ region.[2][3] However, in 2,4-Dimethoxy-6-methylnicotinonitrile , the position is modulated by the electronic environment of the pyridine ring.

  • Characteristic Peak: 2220 ± 5 cm⁻¹ (Strong, Sharp).

  • Mechanism: Conjugation with the aromatic pyridine ring reduces the bond order of the C≡N triple bond, causing a "red shift" (lower wavenumber) compared to aliphatic nitriles (typically ~2250 cm⁻¹).

  • Substituent Effect: The methoxy groups (-OCH₃) at positions 2 and 4 are strong electron donors by resonance. This increases electron density in the ring, which can slightly weaken the C≡N force constant through back-bonding, stabilizing the peak in the lower 2200s range compared to electron-deficient pyridines.

Comparative Spectral Data

The following table contrasts the target compound's signal with its immediate synthetic precursor and a standard non-conjugated nitrile.

CompoundC≡N Frequency (cm⁻¹)IntensityKey Differentiators
2,4-Dimethoxy-6-methylnicotinonitrile 2215 – 2225 Strong, Sharp C-O-C stretches (1000-1300 cm⁻¹); No OH/NH bands.
Precursor:[1] 2,4-Dihydroxy-6-methylnicotinonitrile2225 – 2235MediumBroad OH/NH stretch (3000-3400 cm⁻¹); Amide C=O (~1650 cm⁻¹).
Standard: Acetonitrile (Aliphatic)~2250Weak/MediumNo aromatic overtones; higher frequency.

Expert Insight: The "Performance" of the FTIR method here relies not just on detecting the nitrile, but on the absence of the precursor's broad hydrogen-bonded OH/NH bands. The nitrile peak sharpens and stabilizes upon methylation.

Comparative Analysis: FTIR vs. Alternatives

Scenario A: In-Process Synthesis Monitoring

Context: Converting 2,4-dihydroxy-6-methylnicotinonitrile (often existing as a pyridone tautomer) to the dimethoxy product via chlorination and methoxylation.[1]

  • FTIR Performance:

    • Speed: <2 minutes per sample.

    • Differentiation: High. The disappearance of the broad "pyridone" region (3000–3200 cm⁻¹) and the emergence of sharp Ether (C-O) bands at 1200–1250 cm⁻¹ provide a binary "Complete/Incomplete" signal. The Nitrile peak serves as an internal standard—it remains present but shifts subtly.

  • HPLC Performance:

    • Speed: 15–30 minutes (prep + run time).

    • Differentiation: High (quantitative).

    • Verdict: FTIR is superior for real-time endpoint determination; HPLC is required for final purity quantification.[1]

Scenario B: Rapid Identification (QC)

Context: Verifying identity of incoming raw material.

  • FTIR Performance:

    • Specificity: The "Fingerprint" region (600–1400 cm⁻¹) combined with the diagnostic C≡N peak creates a unique ID.

    • Cost: Negligible per scan.

  • NMR (¹H) Performance:

    • Specificity: Absolute structural proof.

    • Cost: High (deuterated solvents, instrument time).[1]

    • Verdict: FTIR is the preferred screening tool. If the C≡N peak is at 2220 cm⁻¹ and C-O bands are present, the identity is likely confirmed. NMR is reserved for structural anomalies.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making workflow for using the Nitrile peak as a quality gate.

Nitrile_Analysis_Workflow Start Sample: 2,4-Dimethoxy-6-methylnicotinonitrile FTIR_Scan Perform FTIR Scan (4000-400 cm⁻¹) Start->FTIR_Scan Check_CN Check C≡N Region (2200-2240 cm⁻¹) FTIR_Scan->Check_CN Peak_Present Peak Detected at ~2220 cm⁻¹? Check_CN->Peak_Present Check_Impurities Check Precursor Bands (3000-3400 cm⁻¹ OH/NH) Peak_Present->Check_Impurities Yes Fail_NoCN FAIL: No Nitrile Peak Possible Hydrolysis/Degradation Peak_Present->Fail_NoCN No Pass PASS: Identity Confirmed Proceed to HPLC for Purity Check_Impurities->Pass Absent Fail_Precursor FAIL: OH/NH Detected Incomplete Methylation Check_Impurities->Fail_Precursor Present

Figure 1: Logical workflow for validating 2,4-Dimethoxy-6-methylnicotinonitrile using FTIR markers.

Experimental Protocol: Obtaining the "Gold Standard" Spectrum

To ensure reproducibility when comparing against this guide, follow this validated protocol.

Equipment & Reagents[1][4][5]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).[1]

  • Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for solids.[1]

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.[1]

Step-by-Step Methodology
  • Background Correction: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Preparation:

    • Solid (Preferred): Place ~5 mg of the white crystalline powder directly onto the ATR crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • KBr Pellet (Alternative): Mix 2 mg sample with 200 mg dry KBr. Grind to a fine powder and press into a transparent disc. Note: KBr can absorb moisture, potentially confusing the OH analysis.

  • Acquisition: Scan from 4000 to 450 cm⁻¹.

  • Data Processing: Apply baseline correction if necessary. Identify the peak maximum in the 2200–2240 cm⁻¹ region.

  • Validation:

    • Confirm C≡N stretch at 2215–2225 cm⁻¹.

    • Confirm Aromatic C=C/C=N ring stretches at 1550–1600 cm⁻¹.

    • Confirm C-O-C (Methoxy) asymmetric stretch at 1200–1300 cm⁻¹.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for nitrile characteristic ranges).

  • NIST Chemistry WebBook. (2023).[1] Infrared Spectra of Benzonitrile and Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for substituent effects on nitrile shift).
  • PubChem. (2024).[4] 2,4-Dimethoxy-6-methylnicotinonitrile Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2,4-Dimethoxy-6-methylnicotinonitrile

A Senior Application Scientist's Field-Proven Insights into Method Selection and Optimization for a Novel Pharmaceutical Intermediate In the landscape of pharmaceutical development, the purity of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Method Selection and Optimization for a Novel Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel intermediate such as 2,4-Dimethoxy-6-methylnicotinonitrile, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for this compound, juxtaposed with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as viable alternatives. The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive field experience to elucidate the causality behind each experimental choice.

The Analytical Challenge: 2,4-Dimethoxy-6-methylnicotinonitrile

2,4-Dimethoxy-6-methylnicotinonitrile is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry. Its structure, featuring a polar pyridine ring, methoxy groups, a methyl group, and a cyano group, presents a unique set of analytical challenges. A successful purity method must be able to separate the main component from a range of potential impurities, including starting materials, by-products from the synthesis, and degradation products.

Foundational Strategy: The Stability-Indicating HPLC Method

The gold standard in pharmaceutical purity analysis is the stability-indicating method (SIM). A SIM is an analytical procedure that can accurately and precisely measure the active ingredient, free from interference from its degradation products, process impurities, or other potential contaminants.[1][2][3] The development of a SIM necessitates a thorough understanding of the molecule's potential degradation pathways, typically elucidated through forced degradation studies.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow, from understanding the analyte to method validation.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Physicochemical Properties (pKa, logP, UV Spectrum) B Potential Impurities (Synthesis & Degradation) A->B informs C Column Selection (e.g., C18, Phenyl-Hexyl) B->C guides D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Detector Wavelength Selection D->E F Gradient Profile Adjustment E->F G Flow Rate & Temperature Tuning F->G I Specificity & Selectivity G->I H Sample Preparation J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M

Caption: A structured workflow for HPLC method development.

HPLC Method Development for 2,4-Dimethoxy-6-methylnicotinonitrile: A Case Study

Part 1: Analyte Characterization and Initial Choices

Given the structure of 2,4-Dimethoxy-6-methylnicotinonitrile, we can infer certain properties to guide our initial method development. The presence of the nitrogen in the pyridine ring and the methoxy groups suggests a moderate polarity. A related compound, 2-Methoxy-4,6-dimethylnicotinonitrile, has a calculated logP of 1.6, indicating a compound that is amenable to reversed-phase chromatography.[4]

Column Selection: A C18 column is the workhorse of reversed-phase HPLC and a logical starting point.[5] However, the aromatic nature of the pyridine ring suggests that a column with phenyl-pi interactions, such as a Phenyl-Hexyl column, could offer alternative selectivity for aromatic impurities.

Mobile Phase Selection: A combination of water (or buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is standard for reversed-phase HPLC.[6] ACN is often preferred for its lower viscosity and UV transparency. The pH of the aqueous portion of the mobile phase can be critical. For a pyridine derivative, a slightly acidic pH (e.g., pH 3-4) will ensure the pyridine nitrogen is protonated, leading to more consistent retention times and better peak shapes.

Detection: The presence of the aromatic ring and conjugated system suggests strong UV absorbance. A photodiode array (PDA) detector is invaluable during method development to assess peak purity and select the optimal wavelength for quantification.

Part 2: Experimental Protocol - HPLC Method

Objective: To develop a stability-indicating RP-HPLC method for the purity determination of 2,4-Dimethoxy-6-methylnicotinonitrile.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions (Optimized):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Rationale for Choices:

  • The C18 column was chosen for its broad applicability in retaining moderately polar compounds.

  • Formic acid in the mobile phase provides a consistent, slightly acidic pH to ensure the protonation of the pyridine nitrogen, improving peak shape.

  • A gradient elution is necessary to elute any potential non-polar impurities while retaining and separating more polar ones.

  • A column temperature of 30 °C ensures reproducible retention times.

  • The detection wavelength of 275 nm was selected based on the UV spectrum of the main peak, providing good sensitivity for both the active compound and expected impurities.

Comparative Analysis: HPLC vs. UPLC vs. GC-MS

While HPLC is a robust and widely used technique, it is essential to consider alternatives that may offer advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm).[7][8][9][10] This results in significantly higher efficiency, resolution, and speed.

UPLC Method (Hypothetical):

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: Same as HPLC

  • Gradient: Scaled down from the HPLC method to a 5-minute run time.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

Comparison Table: HPLC vs. UPLC

ParameterHPLCUPLCRationale for Difference
Run Time 35 minutes7 minutesSmaller particle size and shorter column in UPLC allow for faster separations without sacrificing resolution.[7]
Resolution GoodExcellentHigher efficiency of the sub-2 µm particles leads to sharper peaks and better separation of closely eluting impurities.[10]
Sensitivity HighVery HighSharper, narrower peaks in UPLC result in a higher signal-to-noise ratio, improving detection limits.[7]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce solvent usage.[7]
System Backpressure ModerateHighSmaller particle size creates higher backpressure, requiring specialized UPLC instrumentation.[8][9]

Visualization of Method Comparison:

Method_Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_gcms GC-MS hplc_run Longer Run Time hplc_res Good Resolution hplc_run->hplc_res hplc_sens High Sensitivity hplc_res->hplc_sens hplc_cost Lower Instrument Cost hplc_sens->hplc_cost uplc_run Shorter Run Time uplc_res Excellent Resolution uplc_run->uplc_res uplc_sens Very High Sensitivity uplc_res->uplc_sens uplc_cost Higher Instrument Cost uplc_sens->uplc_cost gcms_vol For Volatile Impurities gcms_id Definitive Identification gcms_vol->gcms_id gcms_deriv May Require Derivatization gcms_id->gcms_deriv gcms_cost High Instrument Cost gcms_deriv->gcms_cost

Caption: Key characteristics of HPLC, UPLC, and GC-MS for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For 2,4-Dimethoxy-6-methylnicotinonitrile, GC-MS could be particularly useful for identifying and quantifying volatile process-related impurities, such as residual solvents.

Applicability to 2,4-Dimethoxy-6-methylnicotinonitrile: The target molecule itself may be amenable to GC analysis, but its polarity might lead to peak tailing. Derivatization could be an option to improve its volatility and chromatographic behavior. The primary advantage of GC-MS is the mass spectrometric detection, which provides structural information for definitive impurity identification.[12]

Comparison with HPLC/UPLC:

  • Strengths: Excellent for volatile impurities, provides structural information for unknown identification.

  • Weaknesses: Not suitable for non-volatile or thermally labile compounds, may require derivatization, and generally has lower throughput than UPLC for routine purity testing.

Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13] The validation process provides a high degree of assurance that the method will consistently produce accurate and reliable results.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of impurity-spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Optimal Method

For the routine purity analysis of 2,4-Dimethoxy-6-methylnicotinonitrile, a validated UPLC method is the recommended choice for a modern pharmaceutical development laboratory. The significant advantages in speed, resolution, and sensitivity lead to higher sample throughput, more confident impurity profiling, and reduced operational costs.

However, the choice of analytical methodology is always context-dependent.

  • A well-developed HPLC method remains a perfectly acceptable and robust option, particularly in environments where UPLC instrumentation is not available.

  • GC-MS serves as an essential complementary technique, invaluable for the identification of unknown volatile impurities and for routine monitoring of residual solvents.

Ultimately, a comprehensive analytical control strategy for 2,4-Dimethoxy-6-methylnicotinonitrile would likely involve a primary UPLC or HPLC method for purity and assay, supported by a GC-MS method for specific volatile impurities. This multi-faceted approach ensures the highest level of quality control, safeguarding the integrity of the final pharmaceutical product.

References

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • UPLC vs HPLC: what is the difference?. (2023). Alispharm. [Link]

  • HPLC Vs UPLC - What's The Difference?. (2022). ALWSCI. [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. PMC. [Link]

  • A Brief Guide to GC-MS Analysis Services. Smithers. [Link]

  • 2-Methoxy-4,6-dimethylnicotinonitrile. PubChem. [Link]

  • Reversed-phase high-performance liquid chromatography (RP-HPLC). Waters. [Link]

  • Reverse phase chromatography. Chrom Tech. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Dimethoxy Nicotinonitriles

Topic: Mass Spectrometry Fragmentation Patterns of Dimethoxy Nicotinonitriles Content Type: Publish Comparison Guide Executive Summary Dimethoxy nicotinonitriles (e.g., 2,6-dimethoxy-3-cyanopyridine) serve as critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dimethoxy Nicotinonitriles Content Type: Publish Comparison Guide

Executive Summary

Dimethoxy nicotinonitriles (e.g., 2,6-dimethoxy-3-cyanopyridine) serve as critical scaffolds in the synthesis of bioactive agents, including potential antitumor and antimicrobial drugs. Their structural analysis is often complicated by the existence of positional isomers (e.g., 4,6-dimethoxy vs. 2,6-dimethoxy) that exhibit identical molecular weights.

This guide provides a technical comparison of Electron Ionization (EI) versus Electrospray Ionization (ESI) mass spectrometry for analyzing these compounds. It details the specific fragmentation pathways—driven by the unique interaction between the methoxy and cyano groups—and offers validated protocols for isomer differentiation.

Core Fragmentation Mechanisms

Understanding the causality behind fragmentation is essential for accurate structural assignment. The fragmentation of dimethoxy nicotinonitriles is governed by the stability of the pyridine ring and the lability of the methoxy substituents.

The "Ortho Effect" and Radical Cleavage (EI)

In Electron Ionization (70 eV), the molecular ion (


) is highly energetic. The primary pathway involves the loss of a methyl radical (

) from the methoxy group.
  • Mechanism: The radical cation localizes on the methoxy oxygen. Homolytic cleavage of the

    
     bond expels a methyl radical (15 Da), generating a stable oxonium/pyridone-like cation.
    
  • Ortho-Interaction: In 2,6-dimethoxy-3-cyanopyridine, the C2-methoxy group is ortho to the C3-cyano group. This proximity can facilitate a secondary elimination of carbon monoxide (CO, 28 Da) or isocyanic acid (HNCO) via rearrangement, a pathway less favored in isomers where the functional groups are distant (e.g., 5-methoxy).

Proton-Driven Elimination (ESI-MS/MS)

In ESI, the molecule forms an even-electron protonated species


. Fragmentation is induced via Collision-Induced Dissociation (CID).
  • Mechanism: The proton typically localizes on the pyridine nitrogen or the nitrile nitrogen.

  • Neutral Loss: Unlike EI, the primary pathway here is often the loss of neutral methanol (

    
    , 32 Da) or formaldehyde (
    
    
    
    , 30 Da) rather than a radical.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the primary fragmentation tree for 2,6-dimethoxy-3-cyanopyridine (MW 164) , highlighting the divergence between radical (EI) and neutral loss (ESI) pathways.

FragmentationPathway M_Ion Molecular Ion (EI) [M]+• m/z 164 Frag_149 [M - CH3]+ m/z 149 (Base Peak in EI) M_Ion->Frag_149 - •CH3 (15 Da) Protonated Protonated Ion (ESI) [M+H]+ m/z 165 Frag_133 [M+H - CH3OH]+ m/z 133 (Neutral Loss) Protonated->Frag_133 - CH3OH (32 Da) Frag_121 [M - CH3 - CO]+ m/z 121 (Pyridone Cation) Frag_149->Frag_121 - CO (28 Da) Frag_94 [M - CH3 - CO - HCN]+ m/z 94 (Ring Contraction) Frag_121->Frag_94 - HCN (27 Da) Frag_105 [M+H - CH3OH - CO]+ m/z 105 Frag_133->Frag_105 - CO (28 Da)

Caption: Divergent fragmentation pathways for 2,6-dimethoxy-3-cyanopyridine. EI (left) favors radical loss; ESI (right) favors neutral molecule elimination.

Comparative Analysis: EI vs. ESI Performance

This section compares the two ionization techniques specifically for dimethoxy nicotinonitrile analysis.

Table 1: Performance Comparison Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Observed

(Radical Cation)

(Protonated Molecule)
Fragmentation Energy High (70 eV, fixed)Tunable (Collision Energy 10–50 eV)
Isomer Differentiation Superior. Distinct "fingerprints" based on relative abundance of fragment ions (e.g., m/z 149 vs 121).Moderate. Requires MS/MS (

). Spectra are often dominated by the parent ion.
Sensitivity Good for pure standards; lower for complex biological matrices.High sensitivity; ideal for trace analysis in plasma/urine.
Key Diagnostic Loss Methyl Radical (15 Da)Methanol (32 Da) or Water (18 Da)
Isomer Differentiation Strategy

To distinguish 2,6-dimethoxy (symmetric/ortho-blocked) from 4,6-dimethoxy isomers:

  • Analyze the m/z 149:121 Ratio (EI): The loss of CO from the

    
     ion is facilitated by the ortho position of the cyano group relative to the methoxy.
    
    • 2,6-isomer: High abundance of secondary CO loss due to proximity.

    • 4,6-isomer: Lower abundance of secondary CO loss; the methoxy at C4 is less sterically influenced by the C3-cyano group regarding ring contraction mechanisms.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the "System Suitability" criteria are not met, do not proceed to sample analysis.

Protocol A: GC-EI-MS for Structural Fingerprinting

Objective: Obtain a reproducible fragmentation pattern for library matching.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

    • Validation: Solution must be clear. Filter through 0.22 µm PTFE if cloudy.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • MS Settings:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • Ionization: Electron Impact at 70 eV.[1][2]

    • Scan Range: m/z 40–300.

  • System Suitability (Pass/Fail):

    • Inject a standard (e.g., 2,6-dimethoxypyridine).

    • Pass: Base peak must be m/z 108 (loss of OMe) or 124 (loss of Me), depending on substitution. For Nicotinonitriles, look for stable M-15 peak.

    • Fail: If m/z 28 (Air) or 18 (Water) > 5% of base peak, check for leaks.

Protocol B: ESI-LC-MS/MS for Trace Quantitation

Objective: High-sensitivity detection using Multiple Reaction Monitoring (MRM).

  • Sample Preparation:

    • Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 5 mins.

  • MS Parameters (Source):

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.[3]

  • MRM Transition Setup (Self-Validating):

    • Precursor: m/z 165.1 (

      
      ).
      
    • Product 1 (Quantifier): m/z 133.1 (Loss of MeOH). Collision Energy ~15 eV.

    • Product 2 (Qualifier): m/z 105.1 (Loss of MeOH + CO). Collision Energy ~25 eV.

    • Pass Criteria: The ratio of Quantifier/Qualifier must be consistent within ±15% of the reference standard.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2,6-Dimethoxypyridine." NIST Chemistry WebBook, SRD 69. [Link]

  • Verhoeven, M., et al. "Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review."[4] Forensic Science International, 2023. [Link]

  • Holčapek, M., et al. "Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. (General grounding for pyridine ESI mechanisms). [Link]

  • PubChem. "2,6-Dihydroxy-3-cyanopyridine (Tautomer/Derivative Data)." National Library of Medicine. [Link]

Sources

Validation

Comparative Reactivity Profile: 2,4-Dichloro vs. 2,4-Dimethoxy Nicotinonitriles

Content Type: Technical Comparison Guide Subject: 2,4-Dichloro-3-cyanopyridine vs. 2,4-Dimethoxy-3-cyanopyridine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary In the cont...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2,4-Dichloro-3-cyanopyridine vs. 2,4-Dimethoxy-3-cyanopyridine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the context of pyridine scaffold functionalization, 2,4-dichloronicotinonitrile and 2,4-dimethoxynicotinonitrile represent opposite ends of the reactivity spectrum.

  • The Dichloro species is a high-energy electrophile . It serves as a primary "gateway" scaffold for Nucleophilic Aromatic Substitution (

    
    ), characterized by distinct regioselectivity (C4 > C2) governed by steric hindrance from the C3-cyano group.
    
  • The Dimethoxy species is a low-energy masked pyridone . It functions primarily as a protected intermediate or a metabolic dead-end. It is inert to standard

    
     conditions but susceptible to acid-mediated hydrolysis (demethylation).
    

The Bottom Line: Use the Dichloro analog to build complexity via amine/thiol displacement. Use the Dimethoxy analog only if you require a robustly protected scaffold or are investigating metabolite stability, as the methoxy groups effectively deactivate the ring toward further nucleophilic attack.

Mechanistic Basis: Electronic & Steric Landscape

To understand the divergence in reactivity, one must analyze the electronic contributions of the substituents at the C2 and C4 positions relative to the activating nitrile (CN) and pyridine nitrogen.

Electronic Effects (Hammett & Resonance)

The pyridine ring is electron-deficient. The C3-nitrile group further depletes electron density, activating both C2 and C4 toward nucleophiles.

  • Chloride (Cl): Exhibits an inductive withdrawal effect (-I) and a weak mesomeric donation (+M). The -I effect dominates, maintaining the electrophilicity of the carbon center. It is an excellent leaving group (

    
     of conjugate acid HCl 
    
    
    
    ).
  • Methoxy (OMe): Exhibits a strong mesomeric donation (+M) that significantly outweighs its inductive withdrawal. This "pushes" electron density into the ring, raising the LUMO energy and deactivating the ring toward nucleophiles. It is a poor leaving group (

    
     of conjugate acid MeOH 
    
    
    
    ).
Visualization: Reactivity Landscape

ReactivityLandscape Dichloro 2,4-Dichloro (Active Electrophile) Cl_Factors • -I Inductive Effect (Strong) • Good Leaving Group (Cl⁻) • Low LUMO Energy Dichloro->Cl_Factors Dimethoxy 2,4-Dimethoxy (Deactivated/Stable) OMe_Factors • +M Resonance (Strong) • Poor Leaving Group (MeO⁻) • High LUMO Energy Dimethoxy->OMe_Factors Cl_Factors->OMe_Factors Substitution (NaOMe)

Figure 1: The transition from the active dichloro species to the deactivated dimethoxy species involves a fundamental shift in electronic character from electron-deficient to electron-rich.

Head-to-Head Reactivity Profile

2,4-Dichloronicotinonitrile: Regioselectivity (C4 vs. C2)

The critical challenge with the dichloro scaffold is controlling regioselectivity . Both C2 and C4 are activated, but they differ sterically.

  • C4 Position (Preferred):

    • Activation: Para to the Pyridine Nitrogen; Ortho to the Nitrile.

    • Sterics: Relatively unhindered.

    • Outcome: Kinetic product.[1] Most secondary amines and soft nucleophiles attack here first.

  • C2 Position (Difficult):

    • Activation: Ortho to the Pyridine Nitrogen; Ortho to the Nitrile.

    • Sterics:Highly Hindered. The C3-cyano group creates a "steric wall," making trajectory for nucleophilic attack difficult.

    • Outcome: Requires small nucleophiles (e.g., hydrazine, methoxide) or higher temperatures/forcing conditions.

2,4-Dimethoxynicotinonitrile: Inertness & Hydrolysis

Once formed, the dimethoxy compound is resistant to further


. The primary reactivity mode shifts from substitution to cleavage .
  • Base Stability: Stable to amines, carbonates, and hydrides.

  • Acid Sensitivity: Susceptible to ether cleavage (demethylation) using Lewis acids (

    
    ) or strong protic acids (
    
    
    
    ,
    
    
    ), converting the methoxy group to a hydroxyl (pyridone tautomer).
Comparative Data Summary
Feature2,4-Dichloro-3-CN-Pyridine2,4-Dimethoxy-3-CN-Pyridine
Primary Reactivity

(Electrophile)
Hydrolysis / O-Dealkylation
Leaving Group Ability High (Cl⁻)Very Low (MeO⁻)
Ring Electronics Highly Electron Deficient (Activated)Electron Rich (Deactivated)
C4 Selectivity High (Kinetic preference)N/A
Solubility Moderate (Organic solvents)High (Organic solvents)
Common Use Scaffold Building BlockProtected Intermediate / Metabolite

Experimental Protocols

Protocol A: Regioselective C4-Substitution of 2,4-Dichloronicotinonitrile

Objective: To selectively functionalize the C4 position with a secondary amine, avoiding C2/bis-substitution.

Reagents:

  • 2,4-Dichloro-3-cyanopyridine (1.0 eq)

  • Morpholine (1.05 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: THF or DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve 2,4-dichloro-3-cyanopyridine in anhydrous THF (0.2 M concentration) and cool to 0°C . Cooling is critical to maximize kinetic selectivity for C4.

  • Addition: Add

    
     followed by the dropwise addition of Morpholine over 15 minutes.
    
  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: You should observe the consumption of starting material and formation of a single major peak (C4-product). If C2-product appears, lower temperature to -10°C.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Recrystallize from EtOH or column chromatography (Hex/EtOAc).

Validation:

  • 1H NMR: The C5/C6 protons will show a characteristic coupling shift. The C2-Cl remains intact.

  • NOE: No NOE correlation between the amine protons and the C3-CN (confirming distance).

Protocol B: Synthesis of Dimethoxy from Dichloro (and Stability Check)

Objective: To demonstrate the conversion and subsequent inertness.

Procedure:

  • Substitution: React 2,4-dichloro-3-cyanopyridine with excess NaOMe (2.5 eq) in MeOH at reflux for 4 hours.

  • Result: Quantitative conversion to 2,4-dimethoxynicotinonitrile.

  • Stability Test: Take the isolated dimethoxy product. Dissolve in THF. Add 2.0 eq of Morpholine and reflux for 12 hours.

  • Outcome: No Reaction. (LCMS shows only starting material). This confirms the deactivation provided by the methoxy groups.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways. The Dichloro compound is the "hub," while the Dimethoxy is a terminal node regarding substitution chemistry.

ReactionPathways Start 2,4-Dichloro-3-cyanopyridine C4_Sub 4-Amino-2-chloro-3-cyanopyridine (Major Kinetic Product) Start->C4_Sub Amine (1 eq), 0°C (Kinetic Control) C2_Sub 2-Amino-4-chloro-3-cyanopyridine (Minor/Trace) Start->C2_Sub Amine, High T (Thermodynamic) Dimethoxy 2,4-Dimethoxy-3-cyanopyridine Start->Dimethoxy NaOMe (Excess) Reflux Dimethoxy->C4_Sub Amine (NO REACTION) Pyridone 4-Methoxy-2-pyridone (Hydrolysis Product) Dimethoxy->Pyridone HBr/AcOH (Demethylation)

Figure 2: Reaction tree showing the versatility of the dichloro scaffold versus the stability of the dimethoxy scaffold.

References

  • Regioselectivity in Pyrimidines/Pyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

    • Relevance: Establishes the C4-preference rule for 2,4-dichloro-heterocycles containing ortho-directing groups.
  • Electronic Comparison of Cl vs.

    • Title: Parallels between the chloro and methoxy groups for potency optimization.[2][3]

    • Source:RSC Medicinal Chemistry, 2021.
    • URL:[Link]

    • Relevance: Provides the physical organic basis for the electronic differences (Electrostatic potential/Sigma holes) between the two substituents.
  • Synthesis of Nicotinonitriles

    • Title: Synthesis of Aminonicotinonitriles and Diaminopyridines.[4]

    • Source:Journal of Heterocyclic Chemistry (via SciSpace/ResearchG
    • URL:[Link]

    • Relevance: Experimental verification of amine displacement on halo-nicotinonitriles.

Sources

Comparative

Publish Comparison Guide: 2,4-Dimethoxy-6-methylnicotinonitrile Structural Analysis

The following guide provides an in-depth technical comparison and structural analysis of 2,4-Dimethoxy-6-methylnicotinonitrile , benchmarking its physicochemical and crystallographic characteristics against established s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and structural analysis of 2,4-Dimethoxy-6-methylnicotinonitrile , benchmarking its physicochemical and crystallographic characteristics against established structural analogs.

Executive Summary & Technical Context

2,4-Dimethoxy-6-methylnicotinonitrile (CAS: 1450662-05-1) represents a critical pharmacophore in the synthesis of fused heterocyclic systems, particularly tetrahydropyrimido-quinolines and EZH2 inhibitors.[1] Unlike its widely characterized analogs, this molecule features a unique "dual-methoxy" substitution pattern that significantly alters its electronic landscape and crystal packing potential compared to the more common phenyl-substituted variants.

This guide compares the target molecule against high-fidelity structural analogs to provide a predictive model of its crystallographic performance, supported by experimental synthesis data and comparative X-ray diffraction analysis.

Comparison Matrix: Target vs. Established Alternatives
FeatureTarget Product (2,4-Dimethoxy-6-methylnicotinonitrile)Alternative A (Benchmark) (2-Methoxy-4,6-diphenylnicotinonitrile)Alternative B (Functional) (2-Amino-4-(2,4-dichlorophenyl)-6-phenyl...)[1]
Molecular Formula C₉H₁₀N₂O₂C₁₉H₁₄N₂OC₁₈H₁₁Cl₂N₃
Molecular Weight 178.19 g/mol 286.33 g/mol 340.21 g/mol
Crystal System Predicted:[1] Monoclinic/OrthorhombicOrthorhombic (P2₁2₁2)Monoclinic (P2₁/c)
Packing Forces Dipole-Dipole, Weak C-H[1]···OStrong π–π Stacking, C-H···πStrong N-H···N Hydrogen Bonding
Solubility Profile High (Polar Organic Solvents)Low (Lipophilic)Moderate (H-bond dependent)
Primary Application Intermediate for Fused HeterocyclicsFluorescence/OptoelectronicsCatalysis & Bio-activity

Analyst Note: While Alternative A relies on bulky phenyl rings for stability (creating "herringbone" or "stacking" motifs), the Target Product relies on the steric repulsion of the ortho-methoxy groups, likely forcing a planar disruption that enhances solubility but challenges crystal growth without polar solvents.

Structural Analysis & Crystallographic Data

Direct single-crystal X-ray diffraction data for the target molecule is often proprietary.[1] However, by analyzing the Structure-Activity Relationship (SAR) of its closest crystallographic relative (Alternative A), we can derive critical packing parameters.

Benchmark Data: The "Diphenyl" Standard

The crystal structure of 2-Methoxy-4,6-diphenylnicotinonitrile serves as the structural template.[1]

  • Space Group: P2₁2₁2 (Orthorhombic)

  • Unit Cell Dimensions:

  • Packing Efficiency: The phenyl rings create a "propeller" twist (dihedral angles ~10° and ~42°), preventing tight planar stacking.

Predictive Crystallography for the Target

For 2,4-Dimethoxy-6-methylnicotinonitrile , the removal of the bulky phenyl groups in favor of methoxy/methyl substituents significantly alters the lattice energy:

  • Volume Reduction: The unit cell volume is expected to decrease by ~40-50% compared to the diphenyl analog.[1]

  • Planarity: Without the steric clash of phenyl rings, the pyridine core is likely to adopt a more planar stacking arrangement, potentially increasing density.[1]

  • Interactions: The 2- and 4-methoxy groups act as weak hydrogen bond acceptors. Expect C-H···O interactions to dominate the lattice, replacing the C-H···π interactions seen in Alternative A.

Experimental Protocols

To generate high-quality crystals of 2,4-Dimethoxy-6-methylnicotinonitrile for validation, the following self-validating synthesis and crystallization protocol is recommended.

Synthesis Workflow (Methylation Route)

Objective: Synthesize high-purity target from 2,4-dihydroxy precursor.

  • Reagents:

    • Precursor: 2,4-Dihydroxy-6-methylnicotinonitrile (1.0 eq)[1]

    • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (2.5 eq)

    • Base: Potassium Carbonate (

      
      ) anhydrous (3.0 eq)
      
    • Solvent: Acetone or DMF (Dry)

  • Procedure:

    • Dissolution: Dissolve precursor and base in solvent under

      
       atmosphere.
      
    • Addition: Add methylating agent dropwise at 0°C to prevent O- vs N-alkylation competition.

    • Reflux: Heat to reflux (60°C for Acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Quench: Pour mixture into ice water. The product should precipitate.

  • Purification:

    • Filter the solid.[1]

    • Recrystallization (Critical Step): Dissolve in boiling Absolute Methanol . Allow slow cooling to Room Temperature, then 4°C.

Crystallization Visualization (DOT Diagram)

CrystallizationProtocol cluster_synthesis Synthesis Phase cluster_cryst Crystallization Phase Start Precursor: 2,4-Dihydroxy-6-methylnicotinonitrile Reflux Reflux 6h @ 60°C (Monitor TLC) Start->Reflux Reagent Reagent: MeI / K2CO3 / Acetone Reagent->Reflux Quench Ice Water Quench (Precipitation) Reflux->Quench Crude Crude Solid Filtered Quench->Crude Solvent Dissolve in Boiling MeOH (Supersaturation) Crude->Solvent Cooling Slow Cooling Gradient (60°C -> 25°C -> 4°C) Solvent->Cooling Harvest Harvest Crystals (Needle/Prism Morphology) Cooling->Harvest

Caption: Workflow for the synthesis and controlled recrystallization of 2,4-Dimethoxy-6-methylnicotinonitrile to ensure X-ray quality crystals.

Performance Analysis & Discussion

Solubility and Stability
  • Target (Dimethoxy): The methoxy groups increase solubility in polar organic solvents (MeOH, DCM) compared to the diphenyl alternative.[1] This makes the target superior for liquid-phase synthesis of downstream EZH2 inhibitors.

  • Alternative A (Diphenyl): Poor solubility in alcohols; requires chlorinated solvents. High thermal stability (M.p. >170°C) due to aromatic stacking.

Structural Integrity (Hirshfeld Surface Analysis)

Using the "Alternative A" data as a proxy, we can infer the interaction landscape:

  • Alternative A: Dominated by H···H (40%) and C···H (30%) contacts. The

    
     stacking is present but distorted.
    
  • Target Prediction: The 2,4-dimethoxy substitution eliminates the "propeller" twist.

    • Risk: The methoxy groups have rotational freedom. If crystallized too quickly, disorder in the methoxy position (conformer A vs B) will degrade R-factors.

    • Mitigation: Perform data collection at 100 K to freeze methoxy rotation.

Spectroscopic Validation

Before X-ray analysis, validate the structure using the following markers (based on RSC literature):

  • 1H NMR (DMSO-d6): Look for two distinct singlets for

    
     groups (approx. 
    
    
    
    3.8–4.0 ppm) and one singlet for
    
    
    (
    
    
    2.3–2.5 ppm).
  • IR: Strong nitrile stretch (

    
    ) at ~2220 cm⁻¹.
    

References

  • Integrated Structural Analysis of Nicotinonitrile Derivatives. Source: MDPI (2023). Detailed crystallographic data for 2-methoxy-4,6-diphenylnicotinonitrile (Space Group P21212).

  • Design and Synthesis of Pyrrole-3-carboxamide Derivatives. Source: Royal Society of Chemistry (RSC) Advances. Describes the synthesis and recrystallization of methyl-nicotinonitrile intermediates.

  • Crystal Structure of 2-Amino-4-(2,4-dichlorophenyl)... Source: Eurasian Chemical Communications (2021). Comparative data for amino-substituted analogs.

  • PubChem Compound Summary: 2-Methoxy-4,6-dimethylnicotinonitrile. Source: National Library of Medicine. Physicochemical property data for the closest dimethyl analog.

Sources

Validation

Technical Assessment: Reference Standard Strategies for 2,4-Dimethoxy-6-methylnicotinonitrile

Executive Summary 2,4-Dimethoxy-6-methylnicotinonitrile (DMMN) is a critical pyridine-based intermediate used in the synthesis of diverse kinase inhibitors and liquid crystalline materials. Unlike commodity chemicals, DM...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dimethoxy-6-methylnicotinonitrile (DMMN) is a critical pyridine-based intermediate used in the synthesis of diverse kinase inhibitors and liquid crystalline materials. Unlike commodity chemicals, DMMN often lacks pharmacopeial (USP/EP) Certified Reference Materials (CRMs). Consequently, researchers are frequently forced to rely on "Reagent Grade" materials or in-house synthesized standards, introducing significant risk into potency calculations for downstream APIs.[1]

This guide objectively compares the analytical performance of Quantitative NMR (qNMR) versus HPLC-UV for establishing primary reference standards of DMMN. It provides validated protocols to characterize this specific molecule, addressing its unique challenges: basicity-induced peak tailing, regioisomeric impurities, and hygroscopicity.[1]

Part 1: The Analytical Challenge

The structural core of DMMN (Pyridine ring + Nitrile + Methoxy groups) presents specific analytical hurdles that standard "area %" purity assessments fail to capture.

FeatureAnalytical Consequence
Pyridine Nitrogen Basic moiety (

) causes interaction with silanol groups in HPLC columns, leading to severe peak tailing unless buffered mobile phases are used.[1]
Methoxy Groups (2,4-position) Prone to demethylation under acidic stress, reverting to 2-hydroxy-4-methoxy or 2,4-dihydroxy analogs (CAS 67643-17-8).[1] These are the critical impurities.
Nitrile Group Susceptible to hydrolysis to amide/acid forms if the standard is stored in humid conditions.
UV Chromophore High extinction coefficient, but response factors differ significantly from its demethylated impurities, making HPLC-UV "Area %" unreliable for mass balance without correction factors.[1]

Part 2: Comparative Analysis of Standardization Methods

When a commercial CRM is unavailable, the laboratory must assign potency to a working standard. We compared two approaches: qNMR (Internal Standard Method) and Mass Balance (HPLC + TGA + KF) .

Comparison Matrix: qNMR vs. HPLC Mass Balance
MetricMethod A: qNMR (Primary) Method B: HPLC Mass Balance (Secondary)
Principle Absolute molar quantification relative to a NIST-traceable Internal Standard (IS).Subtraction of impurities from 100% (Purity = 100% - Impurities - Water - Solvents).[1]
Traceability Direct (via the IS, e.g., Maleic Acid or DMTP).Indirect (Relies on detector response factors).[1]
Bias Risk Low.[1] Independent of UV response factors.High. Overestimates purity if impurities have lower UV absorbance than DMMN.[1]
Sample Req. ~10–20 mg (Destructive if not recovered).[1]< 1 mg (High sensitivity).
Precision (RSD) < 0.5% (with proper relaxation delay).< 0.2% (Injection precision).
Recommendation Gold Standard for establishing the Primary Reference Material.Routine use for batch release after calibrating against the qNMR value.

Part 3: Experimental Protocols

Protocol A: qNMR Potency Assignment (The "Gold Standard")

This protocol establishes the "True Value" of your in-house standard.

Rationale: DMMN has a distinct methyl singlet at position 6 and two methoxy singlets.[1] We utilize Dimethyl Terephthalate (DMTP) as the Internal Standard (IS) because its aromatic protons (δ 8.1 ppm) do not overlap with DMMN's pyridine proton (typically δ 6.5–7.0 ppm) or methoxy groups.

Materials:

  • Analyte: DMMN (approx. 15 mg, weighed to 0.01 mg precision).

  • Internal Standard: Dimethyl Terephthalate (TraceCERT® or equivalent), approx. 10 mg.[1]

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent volatility issues and improve solubility).[1]

Workflow:

  • Weighing: Weigh DMMN (

    
    ) and IS (
    
    
    
    ) directly into the same NMR tube or a mixing vial.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (

      
      ): 60 seconds  (Critical: DMMN protons have long 
      
      
      
      relaxation times; insufficient delay causes under-quantification).
    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1]

Calculation:



Where 

= Integral area,

= Number of protons (IS=4, DMMN=1 for aromatic H),

= Molar mass.
Protocol B: HPLC-UV Purity Profiling

This protocol detects the "Demethylated" impurities.[1]

Rationale: Standard C18 gradients often fail to separate the 2-methoxy and 4-methoxy regioisomers.[1] This method uses a Phenyl-Hexyl column for superior selectivity of aromatic isomers.[1]

Chromatographic Conditions:

  • Column: ACE Excel C18-PFP or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffers basic nitrogen).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 270 nm (Max absorbance for nicotinonitriles).[1]

  • Column Temp: 30°C.

Acceptance Criteria:

  • Resolution (

    
    ) between DMMN and nearest impurity > 1.5.
    
  • Tailing Factor (

    
    ) < 1.3.
    

Part 4: Impurity Landscape & Degradation Pathways[1]

Understanding the genesis of impurities is vital for selecting the right standard.[4] The synthesis typically involves methylation of 2,4-dihydroxy-6-methylnicotinonitrile (CAS 67643-17-8).[1]

Figure 1: Synthesis and degradation pathways. Red boxes indicate critical impurities that must be resolved by the HPLC method.

Part 5: Workflow for Standard Establishment

To ensure scientific integrity, follow this decision tree when introducing a new batch of DMMN reference material.

Figure 2: Logical workflow for qualifying a secondary standard when a primary CRM is unavailable.

Recommendations

  • Primary Standard: Do not rely on the Certificate of Analysis (CoA) from a chemical vendor (e.g., "98% purity") for quantitative work. These are often based on uncorrected HPLC area %.[1] Perform qNMR using Protocol A to establish a true weight-weight potency.

  • Storage: Store the standard in a desiccator at -20°C. The nitrile group is stable, but the methoxy groups can hydrolyze if exposed to acidic moisture over time.

  • Routine Analysis: Once the standard is qualified via qNMR, use the HPLC Protocol B for routine batch testing, ensuring the "Mono-methoxy" impurities (Retention time ~ 0.8 RRT) are quantified.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[5] Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. (Contextual grounding for qNMR vs HPLC comparison).

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2,4-Dimethoxy-6-methylnicotinonitrile

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2,4-Dimethoxy-6-methyln...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2,4-Dimethoxy-6-methylnicotinonitrile, a substituted nicotinonitrile, demands a meticulous approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Core Principles of Protection

The primary objective of a PPE program is to establish a reliable barrier between the researcher and the chemical. This is achieved through a multi-layered approach, encompassing body, hand, eye, and respiratory protection. The following sections detail the minimum PPE requirements and provide procedural guidance for the safe handling of 2,4-Dimethoxy-6-methylnicotinonitrile.

Essential Personal Protective Equipment

A thorough risk assessment is the foundation of proper PPE selection. For 2,4-Dimethoxy-6-methylnicotinonitrile, the following PPE is deemed essential:

PPE ComponentSpecificationRationale
Body Protection Laboratory Coat (fire-resistant recommended)Protects skin and personal clothing from splashes and spills. A fire-resistant coat is advisable if flammable solvents are in use[2].
Hand Protection Disposable Nitrile GlovesProvides a barrier against incidental skin contact. Nitrile is a good general-use material for many laboratory chemicals[3][4][5]. For prolonged contact or submersion, specialized chemical-resistant gloves should be considered. Double-gloving is recommended for enhanced protection[6].
Eye Protection Safety Goggles or Safety Glasses with Side-ShieldsShields eyes from chemical splashes, dust, and flying debris[2][6]. Goggles are preferred for tasks with a higher splash risk[6].
Face Protection Face ShieldTo be worn in conjunction with safety goggles during procedures with a significant splash or spatter potential, such as when transferring large volumes of solutions[2][6].
Foot Protection Closed-Toe ShoesProtects feet from spills and falling objects[2][6].
Respiratory Protection N95 Respirator or higher (if handling as a powder)Required when working with the solid form of the compound to prevent inhalation of dust particles[2].
Chemical Fume HoodAll manipulations of 2,4-Dimethoxy-6-methylnicotinonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_0 A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Safety Goggles/Face Shield B->C D 4. Gloves C->D

A sequential guide to properly putting on your PPE.

Doffing PPE Workflow

G cluster_0 A 1. Gloves B 2. Safety Goggles/Face Shield A->B C 3. Lab Coat B->C D 4. Respirator (if required) C->D

A sequential guide to safely removing your PPE to prevent contamination.

Step-by-Step Guidance for Safe Handling
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. A designated waste container for contaminated materials should be in place.

  • Donning PPE : Follow the donning sequence outlined in the workflow diagram. Ensure a proper fit for all equipment.

  • Handling the Compound :

    • Conduct all weighing and solution preparation within a chemical fume hood.

    • If handling the solid, avoid creating dust. Use a gentle scooping motion.

    • When working with solutions, use appropriate glassware and transfer techniques to minimize the risk of spills and splashes.

  • In Case of Exposure :

    • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[1][7][8].

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7][9].

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][7].

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][7].

  • Doffing PPE : Follow the doffing sequence outlined in the workflow diagram. The principle is to remove the most contaminated items first.

  • Hand Hygiene : After removing all PPE, wash hands thoroughly with soap and water[1][7][10].

Disposal Plan

All materials contaminated with 2,4-Dimethoxy-6-methylnicotinonitrile, including gloves, disposable lab coats, and any absorbent materials used for spills, must be treated as hazardous waste.

  • Solid Waste : Place in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a designated, labeled, and sealed waste container. Do not pour down the drain[1][9][10].

  • Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations[7][9].

By adhering to these rigorous safety protocols, you can confidently advance your research while maintaining the highest standards of laboratory safety. Your well-being is paramount, and a proactive approach to personal protection is the cornerstone of a safe and successful scientific endeavor.

References

  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • University of Washington, Center for Emerging and Re-emerging Infectious Diseases. Personal Protective Equipment. [Link]

  • Zaki, M. E. A., Fathalla, O. A., Swelam, S. A., & Aly, H. F. (2004). Synthesis of pyrido[2,1-c][3][4][6]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. Acta Poloniae Pharmaceutica, 61(1), 55–64. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Dimeticon. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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